2-(Pyridin-2-yl)acetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-10-7(11)5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPAJWLZXPNDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449526 | |
| Record name | 2-(pyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-05-2 | |
| Record name | 2-Pyridineacetic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-(Pyridin-2-yl)acetohydrazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Pyridin-2-yl)acetohydrazide, a pivotal heterocyclic compound in medicinal chemistry and drug development. The document details a robust, field-proven protocol for its synthesis via the hydrazinolysis of ethyl 2-(pyridin-2-yl)acetate. It offers in-depth explanations of the underlying reaction mechanism, safety considerations, and purification strategies. Furthermore, a full suite of characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is described with expected data, ensuring product identity and purity. This whitepaper is designed to serve as an essential resource for researchers, chemists, and professionals in the pharmaceutical industry, providing the technical accuracy and practical insights required for successful synthesis and application of this versatile molecule.
Introduction: The Significance of the Pyridine-Hydrazide Scaffold
In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance. Among these, molecules incorporating the pyridine ring and the hydrazide functional group have emerged as "privileged structures" due to their remarkable versatility and broad spectrum of biological activities.[1][2] The pyridine moiety, a bioisostere of a phenyl ring but with enhanced polarity and hydrogen bonding capabilities, is a cornerstone in numerous FDA-approved drugs.[2][3] Its presence often improves pharmacokinetic properties like solubility and bioavailability.[3]
The hydrazide functional group (-CONHNH₂) is a key pharmacophore and a versatile synthetic intermediate.[2][4] Hydrazides and their derivatives, such as hydrazones, are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] The ability of the hydrazide group to act as a precursor for various other heterocyclic systems (e.g., oxadiazoles, triazoles) further amplifies its utility in constructing diverse chemical libraries for high-throughput screening.[6]
This compound combines these two powerful moieties, creating a molecule that serves as a critical building block for novel therapeutic agents. Its structure is a frequent starting point for the synthesis of more complex molecules targeting a range of diseases.[6][8][9] This guide provides a detailed, reliable methodology for its preparation and rigorous characterization, empowering researchers to confidently utilize this compound in their drug discovery programs.
Synthesis Methodology
The most direct and widely adopted method for synthesizing this compound is the nucleophilic acyl substitution reaction between an ester, ethyl 2-(pyridin-2-yl)acetate, and hydrazine hydrate. This process, known as hydrazinolysis, is efficient and generally high-yielding.
Principle of the Reaction
The synthesis hinges on the nucleophilic attack of the highly reactive terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ethyl acetate group. The ethoxy group (-OEt) of the ester serves as a good leaving group, facilitating the formation of the more stable hydrazide product. The reaction is typically conducted in an alcoholic solvent, such as ethanol, which effectively dissolves both reactants and facilitates the reaction under reflux conditions.
Visualizing the Synthesis Workflow
The entire process, from reactants to the purified final product, can be visualized as a streamlined workflow.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Key Properties |
| Ethyl 2-(pyridin-2-yl)acetate | C₉H₁₁NO₂ | 165.19 | 2545-67-7 | Starting ester, liquid |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 7803-57-8 | Nucleophile, corrosive liquid |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Solvent, flammable liquid |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For washing/trituration, flammable |
| Round-bottom flask | - | - | - | Reaction vessel |
| Reflux condenser | - | - | - | To prevent solvent loss |
| Magnetic stirrer/hotplate | - | - | - | For heating and mixing |
| TLC plates (Silica gel) | - | - | - | For reaction monitoring |
| Buchner funnel & flask | - | - | - | For vacuum filtration |
Step-by-Step Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(pyridin-2-yl)acetate (e.g., 0.1 mol, 16.5 g).
-
Solvation: Add absolute ethanol (100 mL) to the flask and stir until the ester is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (e.g., 0.2 mol, ~10 mL) to the solution dropwise. Causality Note: Hydrazine hydrate is used in excess (typically 2-3 equivalents) to drive the reaction to completion and ensure all the starting ester is consumed.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Allow the reaction to proceed for 6-12 hours.[10] Self-Validation: The progress of the reaction should be monitored every 2 hours using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up & Isolation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. The product will often begin to crystallize out of the solution upon cooling.
-
Crystallization: To maximize yield, the flask can be placed in an ice bath for 30-60 minutes to induce further precipitation of the product.
-
Purification: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any residual hydrazine hydrate and unreacted starting materials.[11]
-
Drying: Dry the purified product under vacuum at 40-50°C for several hours to obtain the final, pure this compound.
Reaction Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.
Caption: Mechanism of hydrazinolysis for hydrazide synthesis.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Expulsion: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the ethoxy group (-OEt) is expelled as a leaving group (ethoxide). The ethoxide is then protonated by the solvent or another hydrazine molecule to form ethanol.
Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Characterization Techniques & Expected Results
| Technique | Purpose | Expected Observations & Data |
| Appearance | Physical State | White to off-white crystalline solid. |
| Melting Point | Purity Indicator | A sharp melting point in the range of 110-114°C. A broad range suggests impurities. |
| FT-IR (KBr, cm⁻¹) | Functional Group ID | ~3300-3200: N-H stretching (hydrazide NH, NH₂); ~3050: Aromatic C-H stretch; ~1660: C=O stretching (amide I band); ~1600, 1480: Pyridine ring C=C and C=N stretching.[8] |
| ¹H NMR (DMSO-d₆, ppm) | Proton Environment | ~9.2 (s, 1H): -CONH- proton; ~8.5 (d, 1H): Pyridine H6; ~7.7 (t, 1H): Pyridine H4; ~7.2-7.3 (m, 2H): Pyridine H3 & H5; ~4.2 (s, 2H): -NH₂ protons; ~3.6 (s, 2H): -CH₂- protons. |
| ¹³C NMR (DMSO-d₆, ppm) | Carbon Skeleton | ~168: C=O (amide); ~157: Pyridine C2; ~149: Pyridine C6; ~137: Pyridine C4; ~124: Pyridine C5; ~122: Pyridine C3; ~42: -CH₂-. |
| Mass Spec. (ESI+) | Molecular Weight | [M+H]⁺: Expected m/z at 152.08.[12] [M+Na]⁺: Expected m/z at 174.06.[12] |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile intermediate for creating a vast library of bioactive compounds.
-
Antitubercular Agents: The hydrazide moiety is famous for its role in the frontline tuberculosis drug, Isoniazid. This scaffold is frequently used to synthesize new hydrazone derivatives with potential activity against Mycobacterium tuberculosis.[4]
-
Anticancer Agents: It serves as a precursor for synthesizing various heterocyclic compounds like triazoles and thiadiazoles, which have been investigated for their cytotoxic effects against various cancer cell lines.[6][13]
-
Antimicrobial Agents: By condensing the terminal -NH₂ group with various aldehydes and ketones, a wide range of Schiff bases (hydrazones) can be formed. These compounds are extensively studied for their antibacterial and antifungal properties.[11][14]
-
Coordination Chemistry: The pyridine nitrogen and the hydrazide group provide excellent coordination sites for metal ions, making it a valuable ligand in the synthesis of metal complexes with potential catalytic or therapeutic applications.[8]
Conclusion
This guide has presented a detailed and reliable protocol for the synthesis of this compound, a compound of significant value in medicinal chemistry. The methodology, based on the hydrazinolysis of an ethyl ester, is robust, scalable, and straightforward. By following the outlined experimental and characterization procedures, researchers can confidently produce high-purity material. The inherent chemical reactivity of both the pyridine and hydrazide functionalities ensures that this molecule will continue to be a valuable and frequently employed building block in the ongoing quest for novel therapeutic agents.
References
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-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])
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Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC - NIH. (URL: [Link])
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Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents - SciELO México. (URL: [Link])
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Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - NCBI. (URL: [Link])
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Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. (URL: [Link])
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Synthesis of (E)-N'-(pyridine-2-ylmethylene) picolino hydrazide with promising antimicrobial and - AWS. (URL: [Link])
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL: [Link])
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Synthesis of pyridin-2-yl keto esters 2a–c. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - ACS Publications. (URL: [Link])
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Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing). (URL: [Link])
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Hydrazide-based drugs in clinical use. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Molecular formula and weight of 2-(Pyridin-2-yl)acetohydrazide
Technical Monograph: 2-(Pyridin-2-yl)acetohydrazide Molecular Architectures & Synthetic Applications in Drug Discovery [1]
Part 1: Executive Summary & Core Identity
This compound (CAS: 673-05-2) represents a critical scaffold in medicinal chemistry and coordination complex design.[1] Functioning as a bidentate or tridentate ligand, it bridges the gap between organic synthesis and bioinorganic chemistry.[1] Its utility stems from the hydrazide-hydrazone pharmacophore , a privileged structure in drug development known for its ability to form hydrogen bond networks and chelate transition metals—mechanisms central to enzyme inhibition and DNA intercalation.[1]
This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and application logic, designed for researchers requiring high-fidelity data for experimental design.[1]
Part 2: Physicochemical Profile
The molecular weight and formula are not merely identifiers but predictors of the compound's behavior in biological systems (Lipinski’s Rule of 5) and mass spectrometry.[1]
Table 1: Core Chemical Specifications
| Property | Specification | Technical Insight |
| IUPAC Name | This compound | Defines the 2-substitution pattern essential for N,N-chelation.[1] |
| Molecular Formula | Nitrogen-rich core contributes to high polarity and H-bond donor capacity.[1] | |
| Molecular Weight | 151.17 g/mol | Low MW (<500 Da) favors oral bioavailability and blood-brain barrier penetration.[1] |
| Exact Mass | 151.0746 Da | Critical for high-resolution MS (HRMS) confirmation.[1] |
| CAS Number | 673-05-2 | Unique identifier for regulatory and procurement verification.[1] |
| Physical State | Solid (Crystalline) | Typically isolated as a white/off-white solid; hygroscopic nature requires inert storage.[1] |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar aprotic solvents; sparing solubility in non-polar media.[1] |
| SMILES | C1=CC=NC(=C1)CC(=O)NN | Useful for chemoinformatic docking studies. |
Part 3: Synthesis & Experimental Protocol
The "Why" Behind the Method: The synthesis follows a nucleophilic acyl substitution mechanism.[1] We utilize ethyl 2-(pyridin-2-yl)acetate as the electrophile and hydrazine hydrate as the nucleophile.[1]
-
Critical Control Point: An excess of hydrazine is mandatory.[1] Using stoichiometric amounts often leads to the formation of the symmetrical dimer (di-hydrazide), an unwanted impurity that is difficult to separate.
-
Solvent Choice: Ethanol is preferred over methanol to maintain a higher reflux temperature (
vs ), driving the reaction to completion faster while ensuring the product precipitates upon cooling.
Protocol: Hydrazinolysis of Pyridyl Esters
-
Reagent Preparation:
-
Nucleophilic Attack:
-
Reflux:
-
Isolation:
-
Purification:
Visualization: Synthetic Pathway
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of this compound.
Part 4: Structural Characterization Logic
To validate the identity of the synthesized compound, researchers must look for specific spectral signatures.[1]
-
NMR (DMSO-
):-
Pyridine Ring: Look for the characteristic 4-proton pattern (
) in the aromatic region (7.0–8.6 ppm). -
Methylene Bridge (
): A sharp singlet around 3.6–3.8 ppm .[1] This shift is diagnostic; it proves the carbonyl is still attached to the pyridine ring via the methylene spacer.[1] -
Hydrazide Protons:
- (Amide): Broad singlet, typically 9.0–9.5 ppm .[1]
-
(Amine): Broad signal, often 4.0–4.5 ppm (exchangeable with
).
-
-
IR Spectroscopy:
-
Carbonyl (C=O): Strong band at 1650–1670 cm⁻¹ (Amide I).
-
N-H Stretch: Doublet or broad band at 3200–3400 cm⁻¹ .[1]
-
Part 5: Applications & Mechanism of Action
Coordination Chemistry (Ligand Behavior)
The compound acts as a chelating agent for transition metals (Cu, Zn, Fe). The "bite angle" formed between the pyridine nitrogen and the amide oxygen (or nitrogen in enol form) creates stable 5- or 6-membered metallocycles.[1]
-
Utility: These complexes are often screened for superoxide dismutase (SOD) mimicry or DNA cleavage activity.[1]
Drug Design (Scaffold Hopping)
The hydrazide moiety is a precursor to 1,3,4-oxadiazoles and 1,2,4-triazoles via cyclization reactions. These heterocycles are bioisosteres of amides and esters, offering improved metabolic stability.[1]
-
Target: The hydrazone derivatives (formed by reacting the hydrazide with aldehydes) are potent inhibitors of iron-dependent enzymes due to their iron-chelating capacity.[1]
Visualization: Chelation & Reactivity
Figure 2: Divergent applications in coordination chemistry and pharmacophore generation.[1]
Part 6: Safety & Handling (GHS Standards)
While valuable, this compound poses specific hazards typical of hydrazides.[1]
-
GHS Classification:
-
Handling Protocol:
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10953699, this compound. Retrieved from [Link]
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Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.[1] (Context: Biological activity of hydrazide derivatives).
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European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][3] Retrieved from [Link]
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Rollas, S., & Küçükgüzel, Ş.[1][4] G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. (Context: Mechanism of action for hydrazide-derived pharmacophores).
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An In-depth Technical Guide to the Solubility of 2-(Pyridin-2-yl)acetohydrazide
This guide provides a comprehensive analysis of the solubility characteristics of 2-(Pyridin-2-yl)acetohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of direct, quantitative solubility data in publicly accessible literature, this document synthesizes theoretical principles, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in their formulation and development endeavors.
Introduction: The Significance of Solubility for this compound
This compound (PubChem CID: 10953699) is a molecule featuring a pyridine ring linked to an acetohydrazide moiety.[1] This structural combination imparts a unique set of physicochemical properties that are crucial for its biological activity and pharmaceutical development. Hydrazide derivatives are recognized as important pharmacophores due to their wide range of biological activities, including antimicrobial and antitumor properties.[2][3] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the solubility of this compound in various solvents is therefore paramount for designing effective drug delivery systems and for optimizing reaction conditions during synthesis and purification.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the nature of the solvent. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| XLogP3 | -1.0 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The negative XLogP3 value suggests that this compound is a hydrophilic compound, indicating a preference for polar solvents over nonpolar ones. The presence of two hydrogen bond donors (the -NH₂ and -NH- groups) and three hydrogen bond acceptors (the carbonyl oxygen and the two nitrogen atoms) further supports its potential for strong interactions with protic and polar aprotic solvents.
Based on these properties and solubility data for structurally related compounds such as 2-pyridylacetic acid hydrochloride (soluble in water; slightly soluble in DMSO, ethanol, and methanol), the following solubility profile can be predicted.[4][5]
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble | The molecule's ability to form multiple hydrogen bonds with water molecules, coupled with its overall polarity, suggests good aqueous solubility. The pyridine nitrogen can also be protonated, further enhancing water solubility. |
| Methanol | Soluble | Methanol can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the hydrazide and pyridine moieties. | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility.[6] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many polar compounds. |
| Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent with a strong capacity for dissolving polar molecules.[6] | |
| Acetone | Moderately Soluble | While polar, acetone is a weaker hydrogen bond acceptor than DMSO and DMF, which may result in slightly lower solubility. | |
| Nonpolar | Chloroform | Slightly Soluble to Insoluble | The polarity of chloroform may allow for some limited interaction, but the overall nonpolar character is not expected to effectively solvate the highly polar this compound.[6] |
| Toluene | Insoluble | As a nonpolar aromatic solvent, toluene is unlikely to be a suitable solvent. | |
| Hexane | Insoluble | The nonpolar aliphatic nature of hexane will not favor interaction with the polar functional groups of the molecule. |
Theoretical Framework: Intermolecular Interactions
The dissolution of a solute in a solvent is an energetically driven process governed by the principle of "like dissolves like." This is a reflection of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Caption: Workflow for the shake-flask solubility determination method.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or methanol). These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be visible after equilibration.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Alternatively, filter the suspension using a syringe filter chemically compatible with the solvent.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Conclusion
References
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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MDPI. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]
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PubChem. 2-(Pyridin-4-yl)acetohydrazide. [Link]
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PubMed. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]
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National Institutes of Health. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
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ResearchGate. Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
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ResearchGate. Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. [Link]
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- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-(Pyridin-2-yl)acetohydrazide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for understanding and evaluating the thermal stability and decomposition pathways of 2-(Pyridin-2-yl)acetohydrazide. In the absence of extensive published experimental data on this specific molecule, this document, authored from the perspective of a Senior Application Scientist, emphasizes the foundational principles and robust experimental methodologies required for a thorough investigation. By synthesizing information from related hydrazide and pyridine compounds, this guide outlines the expected thermal behavior, proposes potential decomposition mechanisms, and provides detailed protocols for comprehensive thermal analysis. This approach is designed to empower researchers to conduct self-validating studies, ensuring scientific integrity and generating reliable data for applications in pharmaceutical development and materials science.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a pyridine ring and an acetohydrazide moiety, makes it a versatile building block for the synthesis of various biologically active molecules. Hydrazide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The pyridine nucleus is a common feature in many pharmaceuticals, contributing to their therapeutic efficacy and pharmacokinetic profiles.
Given its potential applications, a thorough understanding of the thermal stability of this compound is paramount. Thermal decomposition can impact the shelf-life, storage conditions, and manufacturing processes of any active pharmaceutical ingredient (API) or intermediate. This guide provides a comprehensive overview of the principles and techniques for assessing its thermal properties.
Predicted Thermal Behavior: An Expert's Perspective
Based on the constituent functional groups, we can anticipate the key thermal events for this compound. The acetohydrazide group is known to be thermally labile, while the pyridine ring is generally more stable. Therefore, the initial decomposition is likely to be centered on the hydrazide portion of the molecule.
Expected Thermal Events:
-
Melting: A sharp endothermic peak is expected on a Differential Scanning Calorimetry (DSC) thermogram, corresponding to the melting point of the crystalline solid.
-
Decomposition: Following melting, one or more exothermic or endothermic events will signify decomposition. The nature of these peaks will depend on the decomposition pathway and the gaseous products evolved. Thermogravimetric Analysis (TGA) will show a corresponding mass loss. For some acetohydrazide derivatives, decomposition can begin at temperatures above 230°C[1].
-
Influence of Atmosphere: The decomposition profile is expected to differ in inert (e.g., nitrogen) versus oxidative (e.g., air) atmospheres. In the presence of oxygen, decomposition may occur at lower temperatures[1].
Methodologies for Thermal Analysis: A Self-Validating Approach
To rigorously characterize the thermal stability of this compound, a multi-technique approach is essential. The following experimental protocols are designed to provide a comprehensive and self-validating dataset.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition and the number of decomposition steps.
Experimental Protocol for TGA:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment. For oxidative studies, use a similar flow rate of dry air.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C at a constant heating rate of 10°C/min. The use of multiple heating rates (e.g., 5, 10, 15, and 20°C/min) is recommended for kinetic analysis.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
Causality Behind Experimental Choices:
-
Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring more accurate temperature measurements.
-
Heating Rate: A rate of 10°C/min is a standard starting point. Varying the heating rate allows for the application of kinetic models to determine the activation energy of decomposition.
-
Atmosphere Control: An inert atmosphere is crucial for studying the intrinsic thermal stability without the influence of oxidation. Comparison with data from an oxidative atmosphere provides a more complete picture of the material's stability under different conditions.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and the thermal nature (endothermic or exothermic) of decomposition processes.
Experimental Protocol for DSC:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA, at a heating rate of 10°C/min.
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak maximum of the melting endotherm and any subsequent decomposition events. Integrate the peak areas to determine the enthalpy changes (ΔH).
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: These prevent mass loss before the decomposition event, which is crucial for accurate enthalpy measurements of melting. For decomposition studies where gas evolution is expected, a pinhole lid may be used to allow for the escape of gaseous products.
-
Reference Pan: The use of a reference pan allows for the subtraction of the instrument's baseline heat flow, isolating the thermal events of the sample.
Sources
Technical Guide: 2-(Pyridin-2-yl)acetohydrazide in Heterocyclic Synthesis
Executive Summary
2-(Pyridin-2-yl)acetohydrazide (CAS: 673-05-2) represents a pivotal scaffold in modern medicinal chemistry. Unlike its rigid analogue isoniazid (isonicotinohydrazide), the inclusion of a methylene bridge (
This technical guide outlines the robust synthesis of this precursor and details its divergent transformation into bioactive 5-membered heterocycles: 1,3,4-oxadiazoles , 1,2,4-triazoles , and 1,3,4-thiadiazoles .
Part 1: The Precursor Profile
Synthesis of this compound
The synthesis of the title compound relies on the hydrazinolysis of ethyl 2-pyridylacetate. This reaction is driven by the nucleophilic attack of hydrazine on the ester carbonyl.
Chemical Principle: The reaction equilibrium is shifted forward by the removal of ethanol and the precipitation of the hydrazide product, which typically exhibits lower solubility in the reaction medium than the starting ester.
Experimental Protocol 1.0: Hydrazinolysis
-
Reagents: Ethyl 2-pyridylacetate (10 mmol), Hydrazine hydrate (99%, 15 mmol), Absolute Ethanol (20 mL).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.65 g (10 mmol) of ethyl 2-pyridylacetate in 20 mL of absolute ethanol.
-
Addition: Add 0.75 g (15 mmol) of hydrazine hydrate dropwise at room temperature to prevent localized overheating.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: , 9:1). The ester spot ( ) should disappear, replaced by a lower hydrazide spot. -
Isolation: Cool the reaction mixture to
. The product often crystallizes spontaneously. If not, reduce solvent volume by 50% under vacuum. -
Purification: Filter the white crystalline solid and wash with cold ethanol (
). Recrystallize from ethanol if necessary. -
Yield Expectation: 85–92%. Melting Point:
.
Part 2: Divergent Synthesis of 5-Membered Heterocycles
The hydrazide moiety (
Visualization: Synthetic Divergence Workflow
Caption: Divergent synthetic pathways from this compound to key heterocyclic pharmacophores.[1]
Pathway A: Synthesis of 1,3,4-Oxadiazoles
Mechanism: Cyclodehydration.[2] Phosphorus oxychloride (
Experimental Protocol 2.1: POCl3-Mediated Cyclization
-
Mixture: Mix this compound (0.01 mol) with an equimolar amount of a substituted aromatic carboxylic acid (0.01 mol).
-
Activation: Add
(5 mL) carefully. -
Reflux: Reflux on a water bath for 4–6 hours.
-
Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass dropwise into crushed ice/water with vigorous stirring.
reacts violently with water; slow addition controls the exotherm. -
Neutralization: Neutralize the resulting suspension with solid
to pH 7–8. -
Isolation: Filter the solid precipitate, wash with water, and recrystallize from ethanol/DMF.
Pathway B: Synthesis of 1,2,4-Triazoles (Mercapto-derivatives)
Mechanism: Formation of a potassium dithiocarbazate salt followed by hydrazinolysis.
Experimental Protocol 2.2: Base-Catalyzed Cyclization
-
Salt Formation: Suspend this compound (0.01 mol) in ethanol (20 mL) containing KOH (0.015 mol). Add carbon disulfide (
, 0.015 mol) dropwise. -
Stir: Stir at room temperature for 12 hours. The potassium dithiocarbazate salt will precipitate.
-
Cyclization: Add hydrazine hydrate (0.02 mol) to the suspension and reflux for 6 hours. Hydrogen sulfide (
) gas will evolve (use a scrubber). -
Workup: Acidify the cooled mixture with dilute HCl. The 4-amino-5-(pyridin-2-ylmethyl)-4H-1,2,4-triazole-3-thiol will precipitate.
Part 3: Mechanistic Deep Dive
Focus: 1,3,4-Oxadiazole Formation via
Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds through an imidoyl chloride intermediate. Steric hindrance at the carboxylic acid's ortho position can significantly retard the initial nucleophilic attack.
Visualization: Cyclodehydration Mechanism
Caption: Step-wise mechanistic flow of POCl3-mediated 1,3,4-oxadiazole synthesis.
Part 4: Medicinal Chemistry Applications[1][3][4][5][6]
The 2-pyridyl-acetohydrazide motif is not merely a linker; it actively contributes to the pharmacophore.
Table 1: Biological Activity Profile
| Heterocycle Derivative | Target Indication | Mechanism of Action | Key Reference |
| 1,3,4-Oxadiazole | Antimicrobial / Antifungal | Inhibition of bacterial cell wall synthesis; disruption of fungal ergosterol biosynthesis. | [1] |
| 1,2,4-Triazole | Anticancer | Inhibition of EGFR kinase; induction of apoptosis in MCF-7 cell lines. | [2] |
| Acylhydrazone | Antileishmanial | Disruption of parasite mitochondrial function; ROS accumulation.[3] | [3] |
| Metal Complexes | DNA Binding | Intercalation into DNA base pairs (promoted by the planar pyridine ring). | [4] |
Structure-Activity Relationship (SAR) Insights
-
The Methylene Bridge: Unlike direct pyridine-hydrazides (e.g., Isoniazid), the
group breaks conjugation between the ring and the carbonyl. This increases the basicity of the pyridine nitrogen, enhancing its ability to form hydrogen bonds or coordinate with metal ions in metalloenzymes. -
Lipophilicity: Derivatives of this compound generally show improved LogP values compared to their 4-pyridyl isomers, facilitating better membrane permeability.
References
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Available at: [Link][4]
-
Synthesis of 1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives. ChemMedChem. Available at: [Link]
-
This compound Compound Summary. PubChem. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Metal Complexes Using 2-(Pyridin-2-yl)acetohydrazide
Introduction: The Versatility of 2-(Pyridin-2-yl)acetohydrazide as a Chelating Ligand
In the field of coordination chemistry, the design and synthesis of novel metal complexes are driven by the quest for new materials with tailored electronic, magnetic, and biological properties. The ligand, this compound, has emerged as a particularly versatile building block in this endeavor. Its structure, which uniquely combines a pyridine ring and an acetohydrazide moiety, provides multiple donor sites (N, N, O), enabling it to act as a potent chelating agent for a wide array of transition metal ions.
The presence of the pyridine nitrogen, the amide carbonyl oxygen, and the terminal amino group of the hydrazide chain allows for flexible coordination modes. This adaptability, coupled with the potential for keto-enol tautomerism within the hydrazide group under specific pH conditions, dictates the resulting geometry and stability of the metal complexes. The complexes synthesized from this ligand are not mere structural curiosities; they have shown significant promise in diverse applications, including as antimicrobial agents, in the development of luminescent materials, and as catalysts in chemical synthesis.[1][2]
This guide provides a comprehensive overview of the synthesis of metal complexes using this compound. It is designed for researchers and professionals in chemistry and drug development, offering detailed protocols, the rationale behind experimental choices, and methods for characterization.
Ligand Structure and Coordination Chemistry
The efficacy of this compound as a ligand stems from its molecular architecture. The spatial arrangement of its donor atoms allows it to form stable five- or six-membered chelate rings with a central metal ion.
Caption: Structure of this compound.
Coordination Modes:
The ligand typically exhibits bidentate or tridentate coordination. This versatility is primarily due to the keto-enol tautomerism of the hydrazide functional group.
-
Keto Form (Neutral Ligand): In its neutral keto form, the ligand usually acts as a bidentate donor, coordinating through the pyridine nitrogen (N_py) and the carbonyl oxygen (O_co). This is common in reactions performed under neutral conditions.
-
Enol Form (Deprotonated Ligand): In the presence of a base or at higher pH, the ligand can undergo deprotonation to its enol form. This creates a new coordination site at the enolic oxygen and the imine nitrogen, often leading to tridentate (N_py, N_imine, O_enol) chelation. This mode results in highly stable, neutral complexes if the metal ion has a +2 charge.
Caption: Keto-enol tautomerism and resulting coordination modes.
General Principles for the Synthesis of Metal Complexes
The synthesis of metal complexes with this compound is typically achieved through a straightforward reaction in a suitable solvent. The general principle involves the mixing of a metal salt solution with a solution of the ligand, often with heating to drive the reaction to completion.
Caption: General workflow for synthesizing metal complexes.
Key Experimental Considerations:
-
Molar Ratio: The stoichiometry between the ligand and the metal salt is critical. Ratios of 2:1 (Ligand:Metal) are common for divalent metal ions (e.g., Cu(II), Ni(II), Co(II)), potentially leading to octahedral or square-planar geometries.[3][4] 1:1 ratios are also used, which may result in different coordination spheres, possibly including solvent molecules or counter-ions.[3]
-
Choice of Solvent: Ethanol and methanol are widely used due to their ability to dissolve both the ligand and many common metal salts, and their ease of removal. Dimethylformamide (DMF) can be used for less soluble reactants.
-
pH Control: For many reactions, especially those targeting the deprotonated enol form of the ligand, adjusting the pH is necessary. The addition of a weak base like sodium acetate can facilitate the deprotonation required for tridentate coordination.[5]
-
Metal Salt Anion: The counter-ion of the metal salt (e.g., Cl⁻, NO₃⁻, SO₄²⁻, ClO₄⁻) can influence the final structure. In some cases, the anion may coordinate to the metal center or simply balance the charge of the complex cation. Molar conductance measurements are essential to determine this.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of the Ligand - this compound
This protocol describes the synthesis of the ligand from ethyl 2-(pyridin-2-yl)acetate and hydrazine hydrate.
Materials:
-
Ethyl 2-(pyridin-2-yl)acetate
-
Hydrazine hydrate (99%)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-(pyridin-2-yl)acetate (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Hydrazine: To this stirred solution, add hydrazine hydrate (0.2 mol, ~2-fold excess) dropwise. Causality: The excess hydrazine ensures the reaction proceeds to completion, converting all of the ester to the desired hydrazide.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and continue for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After reflux, reduce the volume of the solvent to about one-third of the original volume using a rotary evaporator.
-
Precipitation: Cool the concentrated solution in an ice bath. The white, crystalline product of this compound will precipitate out.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum desiccator over anhydrous CaCl₂. The typical yield is 80-90%.
Protocol 2: Synthesis of a [Cu(II)(L)₂]Cl₂ Complex
This protocol details the synthesis of a representative copper(II) complex where the ligand (L) is expected to coordinate in its neutral, bidentate form.
Materials:
-
This compound (L)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Prepare Ligand Solution: Dissolve this compound (2 mmol) in hot methanol (30 mL) in a 100 mL round-bottom flask. Stir until a clear solution is obtained.
-
Prepare Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1 mmol) in methanol (20 mL).
-
Complexation Reaction: Add the methanolic solution of the metal salt dropwise to the hot, stirred ligand solution. Causality: A gradual addition helps to ensure the formation of a homogeneous product and prevent the precipitation of metal hydroxides. An immediate color change and the formation of a precipitate are typically observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours with continuous stirring. Causality: Refluxing provides the necessary activation energy and time for the coordination bonds to form, leading to a stable complex.
-
Isolation: After the reflux period, cool the mixture to room temperature. The colored precipitate of the complex will settle.
-
Filtration and Washing: Collect the solid complex by vacuum filtration. Wash the product sequentially with small portions of cold methanol and then diethyl ether. Causality: Washing with the reaction solvent (methanol) removes soluble impurities, while a final wash with a volatile, non-coordinating solvent like diethyl ether helps to dry the product quickly.
-
Drying: Dry the final complex in a vacuum desiccator.
Characterization of Metal Complexes
Confirming the successful synthesis and elucidating the structure of the new complex is a critical step. A combination of spectroscopic and physical methods is employed.[3]
| Technique | Purpose | Expected Observations for Complex Formation |
| FT-IR Spectroscopy | Identify ligand coordination sites. | Shift of the ν(C=O) band to a lower frequency (e.g., 1680 cm⁻¹ → 1640 cm⁻¹), indicating coordination via carbonyl oxygen. Changes in ν(N-H) and the appearance of a new ν(C=N) band if enolization occurs. |
| UV-Vis Spectroscopy | Determine the electronic environment and geometry of the metal ion. | Appearance of new d-d transition bands in the visible region, which are characteristic of the metal ion's coordination geometry (e.g., octahedral or square-planar Cu(II)). |
| Molar Conductance | Determine if the complex is an electrolyte or non-electrolyte. | Low conductance values in a non-coordinating solvent (e.g., DMF) suggest a non-electrolytic complex. High values indicate an ionic complex where anions are not coordinated.[3] |
| Magnetic Susceptibility | Determine the number of unpaired electrons and infer geometry. | The measured magnetic moment can distinguish between different possible geometries, such as square-planar (often diamagnetic for Ni(II)) and octahedral (paramagnetic). |
Applications
Metal complexes derived from this compound and its derivatives have shown significant potential in various fields.
Antimicrobial Textiles: Acetohydrazide-pyridine derivatives, when complexed with metal ions like Cu(II), Ni(II), and Fe(III), can be applied to textiles such as cotton to impart potent antimicrobial properties.[1][2] The metal complex interferes with microbial cellular processes, providing durable resistance against common pathogens.
Table of Antimicrobial Activity for Metal-Complex-Treated Cotton Fabric
| Treatment (CF = Cotton Fabric) | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |
| Untreated CF | 0 | 0 |
| Ligand-Treated CF | 8 | 7 |
| Fe(III)-Complex-CF | 16 | 15 |
| Co(II)-Complex-CF | 18 | 17 |
| Ni(II)-Complex-CF | 22 | 20 |
| Cu(II)-Complex-CF | 20 | 19 |
| Data synthesized from studies on related pyridyl acetohydrazide derivatives.[1] |
Luminescent Materials: Certain complexes, particularly those with closed-shell metal ions like Zn(II) or Cd(II), can exhibit fluorescence or phosphorescence.[1] This photoluminescent behavior makes them candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[1] The emission properties can often be tuned by changing the metal ion or modifying the ligand structure.[1]
References
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. Available from: [Link]
-
Tan Sze Yee. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Available from: [Link]
-
IISTE.org. (n.d.). Synthesis of New Complexes by Using Pyridine Acetohydrazone Derivatives. Available from: [Link]
-
Zeitschrift für Naturforschung. (2002). Synthesis and Structure of the First Transition Metal Complex with Methanesulfonylhydrazine as a Ligand. Available from: [Link]
-
Wikipedia. (n.d.). Transition metal pyridine complexes. Available from: [Link]
-
PubMed. (1990). Drug-metal interactions: copper(II) complex of the antidiabetic drug acetohexamide and pyridine. Available from: [Link]
-
MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Available from: [Link]
-
ResearchGate. (2020). Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. Available from: [Link]
-
PubChem. (n.d.). 2-(Pyridin-4-yl)acetohydrazide. Available from: [Link]
-
ACS Publications. (2017). Hydrazine-Assisted Syntheses and Properties of Mercury Tellurides Containing Transition-Metal Complexes. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic protocol of hydrazone ligands (1–2) and their transition metal complexes (3–10). Available from: [Link]
-
Journal of Research in Chemistry. (n.d.). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Available from: [Link]
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Application of 2-(Pyridin-2-yl)acetohydrazide in the Synthesis of Novel Antimicrobial Agents: A Detailed Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. In this context, heterocyclic compounds, particularly those containing the pyridine scaffold, have emerged as a promising avenue for the discovery of new and effective antimicrobial drugs. Among these, 2-(Pyridin-2-yl)acetohydrazide stands out as a versatile and highly valuable building block for the synthesis of a diverse array of potential antimicrobial agents. Its inherent structural features, including the pyridine ring and the reactive hydrazide moiety, provide a fertile ground for the generation of Schiff bases and other derivatives with significant biological activity.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the synthesis of novel antimicrobial compounds. We will delve into the synthetic pathways, characterization techniques, and antimicrobial evaluation methodologies, underpinned by scientific principles and practical insights to facilitate successful research in this critical area.
The Strategic Advantage of the this compound Scaffold
The therapeutic potential of derivatives of this compound is rooted in its distinct chemical architecture. The pyridine nucleus is a well-established pharmacophore found in numerous natural products and approved drugs, contributing to interactions with biological targets. The hydrazide group (-CONHNH2) is a key functional group that readily undergoes condensation reactions with aldehydes and ketones to form stable Schiff bases (azines). This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.
The formation of the azomethine group (-C=N-) in the resulting Schiff bases is often crucial for their biological activity, which is believed to involve interference with microbial cellular processes. Furthermore, the ability of the pyridine nitrogen and the azomethine nitrogen to chelate with metal ions can enhance the antimicrobial potency of the resulting compounds.
Synthesis of Antimicrobial Schiff Bases from this compound: A Step-by-Step Protocol
The most common and effective method for synthesizing antimicrobial agents from this compound is through the formation of Schiff bases via condensation with various aromatic or heteroaromatic aldehydes. This protocol outlines a general yet robust procedure.
Protocol 1: Synthesis of N'-[(E)-arylmethylene]-2-(pyridin-2-yl)acetohydrazides (Schiff Bases)
Objective: To synthesize a representative Schiff base of this compound by condensation with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, salicylaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Appropriate TLC solvent system (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL) with gentle warming and stirring until a clear solution is obtained.
-
Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of the selected substituted aromatic aldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC. To do this, spot the starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system. The formation of a new, less polar spot indicates product formation.
-
Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If necessary, the flask can be placed in an ice bath to facilitate precipitation.
-
Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Recrystallization: Dry the product in a desiccator or a vacuum oven at a low temperature. For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
Characterization: The synthesized Schiff bases should be characterized by determining their melting points and using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass spectrometry to confirm their chemical structure.
Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis of Schiff base derivatives from this compound and their subsequent antimicrobial evaluation.
In Vitro Antimicrobial Activity Evaluation
The synthesized compounds should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The following protocols are standard methods for this evaluation.
Protocol 2: Agar Well Diffusion Method for Preliminary Screening
Objective: To qualitatively assess the antimicrobial activity of the synthesized Schiff bases.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile cork borer
-
Micropipettes
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antibiotic discs (e.g., Ciprofloxacin, Fluconazole) as positive controls
Procedure:
-
Media Preparation and Inoculation: Prepare the appropriate agar medium, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.
-
Well Preparation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Loading: Prepare solutions of the synthesized compounds in DMSO at a specific concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells. Also, add DMSO to one well as a negative control and place a standard antibiotic disc on the agar as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To quantitatively determine the lowest concentration of the synthesized compounds that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized inoculum of test microorganisms
-
Solutions of synthesized compounds in a suitable solvent
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Microplate reader (optional, for measuring turbidity)
Procedure:
-
Compound Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of each synthesized compound in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include positive and negative controls on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the absorbance can be read using a microplate reader.
Representative Antimicrobial Activity Data
The following table summarizes representative antimicrobial activity (MIC in µg/mL) of Schiff bases derived from pyridine hydrazide scaffolds against various microorganisms, as reported in the literature for analogous compounds. This data illustrates the potential efficacy of derivatives of this compound.
| Compound Type | Aromatic Aldehyde Substituent | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Pyridine-hydrazone | 4-Chloro | 16 | 32 | 64 | 128 |
| Pyridine-hydrazone | 4-Nitro | 8 | 16 | 32 | 64 |
| Pyridine-hydrazone | 2-Hydroxy (Salicyl) | 16 | 16 | 64 | 32 |
| Pyridine-hydrazone | 4-Methoxy | 32 | 64 | 128 | >256 |
| Reference Drug | Ciprofloxacin | 1 | 0.5 | 0.25 | NA |
| Reference Drug | Fluconazole | NA | NA | NA | 8 |
Note: The data presented in this table is a compilation of representative values from various studies on similar pyridine-hydrazone derivatives and is for illustrative purposes only. Actual MIC values for derivatives of this compound must be determined experimentally.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of Schiff bases derived from this compound is significantly influenced by the nature of the substituent on the aromatic aldehyde. Generally, the following trends are observed:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring often enhance antimicrobial activity.
-
The presence of a hydroxyl group , particularly at the ortho position (as in salicylaldehyde), can increase activity, possibly due to its ability to form a stable chelate with metal ions.
-
The lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.
Conclusion
This compound is a highly promising and synthetically accessible scaffold for the development of novel antimicrobial agents. The straightforward synthesis of Schiff base derivatives allows for extensive chemical modifications to optimize their biological activity. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this compound class in the ongoing fight against infectious diseases. Rigorous experimental work, guided by the principles outlined herein, will be instrumental in identifying lead compounds with potent and broad-spectrum antimicrobial properties.
References
- Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents.ResearchGate. [URL: https://www.researchgate.
- Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.MDPI. [URL: https://www.mdpi.com/1996-1944/16/13/4885]
- Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide.Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-protocols-schiff-bases-2-2-chlorophenyl-acetohydrazide]
- In Vitro Assay Protocols for Novel Antimicrobial Compounds.Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-assay-protocols-novel-antimicrobial-compounds]
- Pyridine Compounds with Antimicrobial and Antiviral Activities.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8402031/]
- Methods for in vitro evaluating antimicrobial activity: A review.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4888821/]
- Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270632/]
- This compound.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10953699]
Using 2-(Pyridin-2-yl)acetohydrazide to synthesize anticancer compounds
Application Note: Strategic Synthesis & Evaluation of 2-(Pyridin-2-yl)acetohydrazide Derivatives for Oncology
Executive Summary
This guide details the utilization of This compound as a "privileged scaffold" in the design of novel anticancer agents. Unlike simple aliphatic hydrazides, the incorporation of the pyridine ring at the C2 position provides a critical heteroaromatic anchor that enhances water solubility, facilitates hydrogen bonding within the kinase ATP-binding pockets, and enables bidentate/tridentate metal chelation.[1] This document outlines three distinct synthetic pathways—Schiff base formation, heterocyclization to 1,3,4-oxadiazoles, and metallodrug coordination—and provides validated protocols for their execution and biological assessment.[1]
Chemical Rationale: The "Privileged Structure" Hypothesis
The this compound moiety functions as a versatile pharmacophore due to three structural features:
-
The Hydrazide Linker (-CO-NH-NH2): Acts as a hydrogen bond donor/acceptor network capable of interacting with nucleophilic residues (e.g., Ser, Thr) in enzyme active sites.[1]
-
The Pyridine Nitrogen: A proton acceptor at physiological pH, improving bioavailability and facilitating lysosomal trapping in cancer cells.[1]
-
Chelation Potential: The N(pyridine)-N(hydrazide)-O(carbonyl) motif forms stable 5- or 6-membered chelate rings with transition metals (Cu, Pt, Ru), a mechanism proven to induce DNA cleavage via oxidative stress (ROS generation).[1]
Synthetic Workflows
Precursor Synthesis: this compound
Prerequisite: This step converts the ester into the reactive hydrazide "warhead."[1]
Protocol:
-
Reagents: Ethyl 2-(pyridin-2-yl)acetate (10 mmol), Hydrazine hydrate (80%, 50 mmol), Absolute Ethanol (20 mL).
-
Procedure:
-
Dissolve the ester in absolute ethanol.[1]
-
Add hydrazine hydrate dropwise at 0°C (ice bath) to prevent uncontrolled exotherms.[1]
-
Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (System: CHCl3:MeOH 9:1).[1]
-
Critical Step: Upon completion, concentrate the solvent to 50% volume and cool to 4°C overnight.[1] The excess hydrazine acts as a solvent; removing it fully is crucial to prevent side reactions in subsequent steps.[1]
-
Filter the white crystalline solid, wash with cold ether, and dry.[1]
-
-
Validation: Melting point (approx. 108–110°C); IR shows doublet -NH2 stretch at 3200–3300 cm⁻¹.[1]
Route A: Synthesis of Hydrazone Schiff Bases (The "Warheads")
Application: Targeting ribonucleotide reductase and tubulin polymerization.[1]
Protocol:
-
Reagents: this compound (1 eq), Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde, 1 eq), Glacial Acetic Acid (Cat. amount), Ethanol.[1][2]
-
Procedure:
-
Dissolve hydrazide in hot ethanol.[1]
-
Add 2–3 drops of glacial acetic acid.[1] Why? The acid protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack of the hydrazide amine.[1]
-
Reflux for 3–5 hours.[1]
-
Cool to room temperature.[1][2] The Schiff base usually precipitates as a solid.[1]
-
-
Purification: Recrystallization from ethanol/DMF.
-
Structural Insight: These compounds exist as E/Z isomers.[1] The E-isomer is thermodynamically favored and usually the active pharmacological species.[1]
Route B: Cyclization to 1,3,4-Oxadiazoles (Metabolic Stability)
Application: Oxadiazoles mimic amide bonds but are resistant to hydrolytic enzymes (peptidases), extending in vivo half-life.[1]
Protocol (POCl3 Cyclodehydration):
-
Reagents: this compound (1 eq), Aromatic Carboxylic Acid (1 eq), Phosphorus Oxychloride (POCl3, 5 mL/mmol).
-
Procedure:
-
Safety Warning: POCl3 is corrosive and reacts violently with water.[1] Work in a fume hood.
-
Mix the hydrazide and carboxylic acid in a round-bottom flask.
-
Add POCl3 carefully.[1]
-
Reflux at 100–110°C for 4–6 hours.[1]
-
Quenching: Cool the mixture and pour slowly onto crushed ice with vigorous stirring. Neutralize with NaHCO3 solution to pH 7–8.[1]
-
-
Mechanism: POCl3 activates the carboxylic acid to an acid chloride in situ and acts as a dehydrating agent to close the ring.[1]
Route C: Metallodrug Coordination (Bioinorganic Approach)
Application: Copper(II) complexes of these ligands are potent DNA cleavers.[1]
Protocol:
-
Reagents: Hydrazone Ligand (from Route A, 2 eq), CuCl2·2H2O (1 eq), Methanol.[1]
-
Procedure:
-
Validation: Elemental analysis (CHN) and Magnetic Susceptibility (to confirm oxidation state).
Visualization of Workflows
Figure 1: Divergent synthetic pathways from the parent ester to three distinct classes of anticancer agents.
Biological Evaluation Protocols
In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa, HepG2).[1]
Protocol:
-
Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.
-
Treatment: Add compounds (dissolved in DMSO, <0.1% final conc.) at serial dilutions (0.1–100 µM).[1]
-
Incubation: 48–72 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression.
DNA Binding Studies (UV-Vis Titration)
Purpose: Verify if the compound intercalates into DNA (common for Route C complexes).[1]
Protocol:
-
Preparation: Prepare a fixed concentration of the compound (20 µM) in Tris-HCl buffer (pH 7.2).
-
Titration: Add increasing increments of CT-DNA (Calf Thymus DNA).[1]
-
Observation: Measure absorption spectra (200–800 nm).
-
Quantification: Use the Benesi-Hildebrand equation to calculate the Binding Constant (
).[1]
Mechanism of Action: The Metal-Redox Pathway
Figure 2: Proposed mechanism for metal-complexed hydrazones involving redox cycling and oxidative DNA damage.
Summary of Key Data Classes
| Compound Class | Key Structural Feature | Primary Target | Typical IC50 Range (µM) |
| Hydrazones | C=N Double Bond | Tubulin, Kinases | 5 – 50 |
| Oxadiazoles | 1,3,4-Oxadiazole Ring | EGFR, VEGFR | 1 – 20 |
| Metal Complexes | Cu/Zn Chelation | DNA (Intercalation) | 0.1 – 10 |
References
-
Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates. (2016). Link[1]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. (2019). Link[1]
-
Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Journal of Coordination Chemistry. (2021). Link[1]
-
Synthesis, Characterization, and Anticancer Activity Studies of the Novel Pyridinyl Zn(II) and Ni(II) Metal Complexes. Journal of Oncology. (2020).[1] Link
-
Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Experimental and Therapeutic Medicine. (2015).[1] Link
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. (2022). Link[1]
Sources
2-(Pyridin-2-yl)acetohydrazide as a building block for drug discovery
Application Note: 2-(Pyridin-2-yl)acetohydrazide in Drug Discovery
Abstract
This technical guide profiles This compound (2-PAH) as a high-value building block for fragment-based drug discovery (FBDD). Unlike its rigid analog isoniazid, 2-PAH features a methylene bridge that introduces rotational freedom, altering the bite angle for metalloenzyme inhibition and improving solubility. This guide provides validated protocols for synthesizing the core scaffold, generating Schiff base libraries, and cyclizing these intermediates into bio-active 1,3,4-oxadiazoles.
Introduction: The Pharmacophore Advantage
In medicinal chemistry, the transition from a "flat" aromatic system to a 3D-vectorized scaffold is crucial for improving binding affinity. This compound offers distinct advantages over standard hydrazides:
-
Structural Flexibility: The methylene spacer (
) between the pyridine ring and the hydrazide moiety allows the molecule to adopt non-planar conformations, facilitating better fit into hydrophobic pockets of kinases and metalloproteases. -
Chelation Geometry: The N-N-O tridentate binding motif is preserved but spatially expanded. This is critical for designing inhibitors against metal-dependent enzymes (e.g., urease, histone deacetylases) where the metal center requires specific coordination geometry.
-
Divergent Reactivity: The terminal hydrazine group is a "chemical handle" ready for three primary transformations:
-
Condensation: Formation of acylhydrazones (Schiff bases).
-
Cyclization: Conversion to 5-membered heterocycles (1,3,4-oxadiazoles, thiadiazoles).
-
Complexation: Formation of stable transition metal complexes (Cu, Ni, Zn).
-
Synthetic Pathways & Logic
The utility of 2-PAH lies in its ability to serve as a divergent point for library synthesis. The following diagram illustrates the core workflows described in this guide.
Figure 1: Divergent synthesis pathways starting from this compound. The scaffold serves as a precursor for hydrazones, heterocycles, and metal complexes.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (2-PAH)
Rationale: While commercially available, in-house synthesis ensures freshness, as hydrazides can oxidize over time. The reaction is a nucleophilic acyl substitution.
Reagents:
-
Ethyl 2-(pyridin-2-yl)acetate (1.0 eq)
-
Hydrazine hydrate (80% or 98%, 3.0 eq)
-
Absolute Ethanol (Solvent)
Procedure:
-
Dissolve 10 mmol of ethyl 2-(pyridin-2-yl)acetate in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 30 mmol of hydrazine hydrate dropwise with stirring. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: CHCl3:MeOH 9:1). The ester spot (
) should disappear, replaced by a lower spot. -
Cool the reaction mixture to room temperature, then chill in an ice bath.
-
The product often precipitates as white/off-white crystals. If not, concentrate the solvent to 50% volume under reduced pressure.
-
Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Yield: Typically 75–85%. Melting Point: ~117–119°C.[1]
Protocol B: Library Generation – Acylhydrazones (Schiff Bases)
Rationale: Acylhydrazones are privileged structures for antimicrobial and anticancer screening. The formation of the azomethine bond (
Reagents:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Ethanol (Solvent)[2]
-
Glacial Acetic Acid (Catalyst, 2–3 drops)
Procedure:
-
Dissolve 1.0 mmol of 2-PAH in 10 mL of ethanol.
-
Add 1.0 mmol of the chosen aldehyde (e.g., 4-chlorobenzaldehyde, vanillin).
-
Add 2 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux for 2–4 hours.
-
Cool to room temperature. The hydrazone usually precipitates.
-
Filter and recrystallize from ethanol/DMF if necessary.
Protocol C: Cyclization to 1,3,4-Oxadiazoles
Rationale: Oxadiazoles are bio-isosteres of amides and esters but with improved metabolic stability. This protocol uses Iodine (
Reagents:
-
Acylhydrazone intermediate (from Protocol B) (1.0 eq)
-
Iodine (
) (1.0 eq) -
Potassium Carbonate (
) (3.0 eq)
Procedure:
-
Dissolve 1.0 mmol of the acylhydrazone in 5 mL DMSO.
-
Add 3.0 mmol of anhydrous
. -
Add 1.0 mmol of molecular iodine.
-
Stir the mixture at 80–100°C for 2–3 hours. The color will change as iodine is consumed.
-
Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench unreacted iodine).
-
Extract the precipitate or filter the solid product.
-
Mechanism: The base generates the enolate/imidate, which attacks the iodine, followed by intramolecular cyclization and elimination of HI.
Biological Activity & Data Summary
The following table summarizes the biological potential of derivatives synthesized using this scaffold, based on recent literature.
| Derivative Class | Target / Activity | Key Substituents | Mechanism of Action |
| Hydrazones | Antileishmanial | 3,4-dihydroxybenzene | Disruption of parasite mitochondrial function; ROS accumulation. |
| Hydrazones | Anticancer (MCF-7) | 4-nitro, 4-chloro | Intercalation with DNA; inhibition of topoisomerase II. |
| Metal Complexes | Antimicrobial | Cu(II), Ni(II) | Enhanced lipophilicity (Tweedy's chelation theory) allows penetration of bacterial cell walls. |
| Oxadiazoles | Anti-inflammatory | 2-thienyl, 4-pyridyl | COX-2 inhibition via specific binding in the hydrophobic pocket. |
Troubleshooting & Optimization
-
Solubility Issues: The pyridine ring aids solubility in polar organic solvents, but some highly lipophilic aldehyde derivatives may require DMF or DMSO during the hydrazone formation step.
-
Purification: If the hydrazone product is oily (common with aliphatic aldehydes), triturating with diethyl ether or hexane often induces crystallization.
-
Safety: Hydrazine hydrate is toxic and a suspected carcinogen. All reactions involving the synthesis of the scaffold must be performed in a fume hood.
References
-
Synthesis and Biological Activity: Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives. PubMed.[4] Link
-
Chemical Structure & Identifiers: this compound (CAS 673-05-2).[5][6] PubChem.[6] Link
-
Cyclization Methodologies: Synthesis of 1,3,4-Oxadiazole Derivatives: A Mini Review. Journal of Chemical Reviews. Link
-
Metal Complexation: Synthesis and Spectral Study of 2-(1-hydrazonoethyl) Pyridine Ligand and Their Complexes. IISTE. Link
-
Antimicrobial Applications: Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Link
Sources
- 1. iiste.org [iiste.org]
- 2. kspublisher.com [kspublisher.com]
- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 673-05-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C7H9N3O | CID 10953699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of Bio-active Hydrazone Scaffolds from 2-(Pyridin-2-yl)acetohydrazide
Introduction: The Significance of Pyridyl Hydrazones in Modern Drug Discovery
Hydrazones, characterized by the azomethine group (–NHN=CH–), are a class of organic compounds that have garnered significant attention in medicinal chemistry. Their structural versatility and ability to form strong hydrogen bonds with biological targets make them privileged scaffolds in the design of novel therapeutic agents.[1][2] The hydrazone moiety is found in a number of potent drugs, including the antitubercular agent isoniazid.[2] These compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[2][3]
The strategic incorporation of a pyridine ring into a hydrazone structure often enhances its biological efficacy. The pyridine nucleus, a key component in natural products like vitamins B3 and B6, is valued for its chemical stability, water solubility, and hydrogen bond-forming capabilities.[2] This application note provides a detailed, field-proven protocol for the synthesis of hydrazones derived from 2-(pyridin-2-yl)acetohydrazide, a versatile precursor that combines the beneficial properties of both the pyridine and hydrazide functionalities. This guide is designed for researchers in synthetic chemistry and drug development, offering a robust methodology and the rationale behind critical experimental steps.
Reaction Principle: The Chemistry of Hydrazone Formation
The synthesis of hydrazones is fundamentally a condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone). The reaction proceeds via a nucleophilic addition-elimination mechanism, which is typically catalyzed by a small amount of acid.
Mechanism Breakdown:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of the this compound, being a potent nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination: A lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N), which is characteristic of the hydrazone product.
The general reaction scheme is illustrated below:
General Reaction Scheme:
R1 and R2 can be hydrogen, alkyl, or aryl groups.
Caption: General scheme for acid-catalyzed hydrazone synthesis.
Detailed Experimental Protocol
This protocol outlines a general and reliable method for synthesizing a variety of hydrazones from this compound.
Materials and Reagents
-
This compound (C₇H₉N₃O): Purity >98%.
-
Aldehyde or Ketone: Substituted or unsubstituted aromatic/aliphatic aldehydes or ketones.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). 1,4-Dioxane can also be used.[3]
-
Catalyst (Optional but Recommended): Glacial Acetic Acid or Citric Acid.[1]
-
Reaction Vessel: Round-bottom flask equipped with a reflux condenser.
-
Purification: Buchner funnel, filter paper, and appropriate glassware for recrystallization.
-
Analytical Equipment: Melting point apparatus, FTIR spectrometer, NMR spectrometer, Mass spectrometer.
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (e.g., 10 mmol) in a suitable volume of absolute ethanol (e.g., 20-30 mL). Gentle warming may be required to achieve complete dissolution.
-
Causality Note: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and has a suitable boiling point for reflux conditions.[4]
-
-
Addition of Carbonyl Compound: To the stirred solution, add an equimolar amount (10 mmol) of the desired aldehyde or ketone.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Causality Note: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the hydrazide, thereby increasing the reaction rate. While the reaction can proceed without a catalyst, it is often slower.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3][5]
-
Causality Note: Heating under reflux provides the necessary activation energy for the dehydration step of the mechanism and ensures the reaction proceeds to completion in a reasonable timeframe.
-
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Causality Note: Washing with a cold solvent minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.
-
-
Drying: Dry the collected solid product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Purification by Recrystallization
To ensure high purity, the crude product should be recrystallized.
-
Solvent Selection: Choose a solvent in which the hydrazone is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol, methanol, or an ethanol-water mixture).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
Table 1: Representative Reaction Parameters
| Entry | Aldehyde/Ketone Reactant | Solvent | Catalyst | Time (h) | Typical Yield |
| 1 | Benzaldehyde | Ethanol | Acetic Acid | 3 | >85% |
| 2 | 4-Hydroxybenzaldehyde | Ethanol | Acetic Acid | 2 | >90% |
| 3 | Acetophenone | 1,4-Dioxane | None | 4 | >80%[3] |
| 4 | 2-Acetylpyridine | Methanol | Acetic Acid | 3 | >85%[6] |
Product Characterization: A Self-Validating System
Thorough characterization of the final product is essential to confirm its identity, structure, and purity. The combination of the following techniques provides a self-validating system for the synthesized hydrazone.
-
Melting Point (m.p.): A sharp and uncorrected melting point range is a good indicator of purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. The disappearance of the C=O stretch of the starting aldehyde/ketone and the N-H stretches of the hydrazide, along with the appearance of a characteristic C=N (imine) stretch (typically around 1600-1650 cm⁻¹), confirms the formation of the hydrazone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the proton environment. The appearance of a new signal for the azomethine proton (-N=CH-) (typically δ 8-9 ppm) and the N-H proton (often a singlet at δ 10-12 ppm) is a key diagnostic feature.
-
¹³C NMR: Confirms the carbon framework of the molecule, including the signal for the azomethine carbon (C=N).
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated mass of the target hydrazone.[7]
Table 2: Expected Spectroscopic Data for a Representative Product: (E)-N'-(phenyl)methylidene)-2-(pyridin-2-yl)acetohydrazide
| Technique | Characteristic Signal/Peak | Expected Value/Region |
| FTIR (cm⁻¹) | N-H (stretch) | ~3200-3300 |
| C=O (amide I) | ~1670-1690 | |
| C=N (imine) | ~1610-1640 | |
| ¹H NMR (δ, ppm) | N-H (amide) | 11.0 - 12.0 (singlet) |
| -N=CH- (azomethine) | 8.0 - 8.5 (singlet) | |
| Aromatic Protons | 7.2 - 8.6 (multiplets) | |
| -CH₂- | ~3.9 - 4.2 (singlet) | |
| MS (m/z) | [M+H]⁺ | 241.1089 (Calculated for C₁₄H₁₄N₃O⁺) |
Comprehensive Workflow Diagram
The entire process, from synthesis to final characterization, can be visualized as a streamlined workflow.
Caption: Workflow for synthesis and validation of pyridyl hydrazones.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy. Available at: [Link]
-
Asif, M. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Journal of Chemistry. Available at: [Link]
-
Al-Omar, M. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-N'-(Pyridine-2-ylmethylene) Picolino Hydrazide with Promising Antimicrobial and Anti-inflammatory Activities Along with their In-silico Studies. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
Kumar, P., & Narasimhan, B. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances. Available at: [Link]
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Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Al-Omair, M. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Materials. Available at: [Link]
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Chemistry LibreTexts. (2023). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
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- 1. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. PubChemLite - this compound (C7H9N3O) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Use of 2-(Pyridin-2-yl)acetohydrazide in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridine-Hydrazide Scaffold in Anti-Inflammatory Drug Discovery
The pyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of bioactive compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[1] When coupled with a hydrazide moiety, the resulting 2-(pyridin-2-yl)acetohydrazide scaffold offers a versatile platform for the synthesis of novel anti-inflammatory agents. The hydrazide group provides a reactive handle for the introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR). This adaptability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of new therapeutics targeting inflammatory pathways.
This document provides a comprehensive guide for researchers, detailing the synthesis, biological evaluation, and mechanistic insights into anti-inflammatory agents derived from this compound. The protocols and discussions herein are designed to be both instructional and explanatory, providing not just the "how" but also the "why" behind experimental choices.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of compounds derived from this compound are often attributed to their interaction with key enzymatic pathways involved in the inflammatory cascade. Two primary mechanisms have been identified for this class of compounds: the inhibition of cyclooxygenase (COX) enzymes and the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
Cyclooxygenase (COX) Inhibition
A predominant mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as gastric protection and platelet aggregation. In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[2] Therefore, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory agents, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs. Many pyridine-based compounds have been investigated as COX inhibitors.[2]
dot
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). These cytokines are central to the inflammatory response and are implicated in a variety of inflammatory diseases. The p38 MAPK family comprises four isoforms (α, β, γ, and δ), with p38α being the most extensively studied in the context of inflammation. Inhibition of p38 MAPK can therefore lead to a reduction in the synthesis of these key inflammatory mediators, offering a distinct therapeutic strategy from COX inhibition. Pyridine-containing molecules have been identified as potent inhibitors of p38 MAPK.
dot
Caption: Inhibition of the p38 MAPK Signaling Pathway.
Synthesis of Anti-inflammatory Agents from this compound
A common and effective strategy for derivatizing this compound is through the formation of Schiff bases (N'-substituted-benzylidene derivatives) by condensation with various aromatic aldehydes. This approach allows for the introduction of a wide range of substituents on the aromatic ring, facilitating the exploration of structure-activity relationships.
General Synthetic Workflow
dot
Caption: General workflow for the synthesis of Schiff bases.
Detailed Synthetic Protocol: Synthesis of N'-(4-Chlorobenzylidene)-2-(pyridin-2-yl)acetohydrazide
This protocol provides a representative example of the synthesis of a Schiff base derivative from this compound.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers
-
Melting point apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.51 g, 10 mmol) in absolute ethanol (30 mL). To this solution, add 4-chlorobenzaldehyde (1.41 g, 10 mmol).
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution. The flask can be placed in an ice bath to facilitate further precipitation.
-
Isolation and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Recrystallization: Dry the product in a desiccator. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Determine the melting point of the purified product.
Biological Evaluation Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
Principle:
Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (n=6 per group): control, reference, and test groups.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Paw Volume Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle (control group), reference drug, and test compounds orally or intraperitoneally at a predetermined dose.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Percentage Inhibition: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle:
The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
TMPD (chromogen)
-
Test compounds
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare solutions of the enzymes, substrate, chromogen, and test compounds at various concentrations in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, heme, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Incubation: Incubate the plate at 25°C for a specified period (e.g., 15 minutes).
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader at multiple time points.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation and Structure-Activity Relationship (SAR)
The following tables present representative data for a series of N'-substituted-benzylidene-2-(pyridin-2-yl)acetohydrazide derivatives, illustrating the impact of different substituents on their anti-inflammatory activity.
Table 1: In Vivo Anti-inflammatory Activity of N'-substituted-benzylidene-2-(pyridin-2-yl)acetohydrazide Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Substituent (R) | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| 1 | H | 50 | 35.2 |
| 2 | 4-Cl | 50 | 58.5[3] |
| 3 | 4-OCH₃ | 50 | 45.8 |
| 4 | 4-NO₂ | 50 | 28.1 |
| 5 | 2,4-diCl | 50 | 65.3 |
| Indomethacin | - | 10 | 72.4 |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of N'-substituted-benzylidene-2-(pyridin-2-yl)acetohydrazide Derivatives
| Compound | Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| 1 | H | 15.2 | 8.5 | 1.79 |
| 2 | 4-Cl | 12.8 | 1.2 | 10.67 |
| 3 | 4-OCH₃ | 18.5 | 5.6 | 3.30 |
| 4 | 4-NO₂ | 25.1 | 12.3 | 2.04 |
| 5 | 2,4-diCl | 10.5 | 0.8 | 13.13 |
| Celecoxib | - | >100 | 0.05 | >2000 |
Structure-Activity Relationship (SAR) Insights:
-
Effect of Substituents on the Benzylidene Ring: The nature and position of the substituent on the benzylidene ring significantly influence the anti-inflammatory activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl), at the para position of the benzylidene ring (Compound 2 ) enhances both in vivo anti-inflammatory activity and COX-2 selectivity compared to the unsubstituted analog (Compound 1 ).[3] The di-chloro substituted derivative (Compound 5 ) shows even greater potency.
-
Electron-Donating Groups: An electron-donating group like methoxy (OCH₃) at the para position (Compound 3 ) results in moderate activity.
-
Nitro Group: A strong electron-withdrawing group like nitro (NO₂) at the para position (Compound 4 ) leads to a decrease in activity, suggesting that excessive electron withdrawal may be detrimental.
-
COX-2 Selectivity: The introduction of a chloro group appears to favor binding to the COX-2 active site, as indicated by the improved selectivity index. This could be due to favorable interactions within the larger and more hydrophobic active site of COX-2.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The straightforward derivatization to form Schiff bases allows for the systematic exploration of structure-activity relationships. The resulting compounds have been shown to exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of COX enzymes and the p38 MAPK pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new and more potent anti-inflammatory drug candidates based on this promising scaffold. Further optimization of the lead compounds through medicinal chemistry approaches could lead to the development of safer and more effective treatments for inflammatory disorders.
References
-
Sharma, S., & Saxena, K. K. (2014). Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. Indian Journal of Pharmaceutical Sciences, 76(4), 299–307. [Link]
-
Alam, M. S., et al. (2012). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Journal of the Korean Chemical Society, 56(3), 349-355. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and anti-inflammatory activity study of Schiff bases complexes. Journal of Global Pharma Technology, 8(1), 1-7. [Link]
-
Shukla, S., & Mishra, A. P. (2019). Metal complexes used as anti-inflammatory agents: Synthesis, characterization and anti-inflammatory action of VO(II)-complexes. Arabian Journal of Chemistry, 12(8), 2139-2146. [Link]
-
Gagnon, D., et al. (2022). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 27(19), 6283. [Link]
-
Al-Ostath, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5569-5596. [Link]
-
Singh, N., et al. (2022). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. In Pyridine and Its Derivatives. IntechOpen. [Link]
-
Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]
-
Guzmán, A., & Medina-Franco, J. L. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(3), 2355. [Link]
-
Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]
-
Al-Soud, Y. A., et al. (2017). In vivo anticancer, anti-inflammatory, and toxicity studies of mixed-ligand Cu(II) complexes of dien and its Schiff dibases with heterocyclic aldehydes and 2-amino-2-thiazoline. Crystal structure of (H2O). Journal of Inorganic Biochemistry, 174, 1-11. [Link]
-
Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25865–25878. [Link]
-
Singh, R. P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 18632–18663. [Link]
-
Al-Ghorbani, M., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules, 28(20), 7118. [Link]
-
Khayyat, S., et al. (2015). Analgesic and Anti-Inflammatory Activities of Some Newly Synthesized 3,5-Bis-[(peptidohydrazinyl) Pyridine Schiff Bases]. International Journal of Pharmacology, 11(5), 423-431. [Link]
-
Szałach, A., et al. (2020). IC50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]
-
Szałach, A., et al. (2019). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Schiff Base Synthesis with 2-(Pyridin-2-yl)acetohydrazide
Welcome to the technical support center for Schiff base synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(Pyridin-2-yl)acetohydrazide and aiming to improve reaction yields and product purity. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the robust, field-proven insights needed to master this synthesis.
Core Principles: Understanding the Reaction
The synthesis of a Schiff base (specifically, an acylhydrazone in this case) from this compound and a carbonyl compound (an aldehyde or ketone) is a nucleophilic addition-elimination reaction. The reaction is fundamentally a condensation process where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, ultimately eliminating a molecule of water to form the characteristic carbon-nitrogen double bond (C=N), also known as an imine or azomethine group.[1][2]
This reaction is reversible.[3] The presence of water in the reaction medium can hydrolyze the Schiff base product back to its starting materials, significantly reducing the final yield. Therefore, a core principle for maximizing yield is to effectively manage and remove water as it is formed.
Reaction Mechanism Overview
The synthesis can be catalyzed by either acid or base.[4] An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. A base catalyst can facilitate the deprotonation of the intermediate, aiding in the final elimination of water.
Caption: Acid-catalyzed Schiff base formation pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the synthesis of Schiff bases from this compound in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?
A1: A low or zero yield is the most frequent issue and typically points to one of four areas: reactant quality, reaction equilibrium, catalysis, or temperature.
-
Causality & Explanation:
-
Reactant Integrity: this compound can degrade over time if not stored properly (cool, dry conditions). Aldehydes, especially aliphatic ones, are prone to oxidation to carboxylic acids or polymerization.[3] Impure starting materials will inevitably lead to poor outcomes.
-
Reaction Equilibrium: As a reversible condensation reaction, the presence of water will drive the equilibrium back towards the starting materials (Le Chatelier's Principle).[1] Reactions run in protic solvents like ethanol without measures to remove water can stall at low conversion.
-
Insufficient Catalysis: The reaction is often slow without a catalyst. The nucleophilicity of the hydrazide and the electrophilicity of the carbonyl partner might not be sufficient for the reaction to proceed at a reasonable rate at moderate temperatures.
-
-
Actionable Solutions:
-
Verify Reactant Purity: Before starting, check the purity of your this compound and the carbonyl compound via melting point, NMR, or TLC. If the aldehyde is old, consider purifying it by distillation or recrystallization.
-
Add a Catalyst: Introduce a catalytic amount (2-3 drops) of glacial acetic acid or a few drops of concentrated HCl.[5] This will protonate the carbonyl, making it a much better electrophile. For sensitive substrates, a base catalyst might be an alternative.[3]
-
Remove Water:
-
Azeotropic Removal: For stubborn reactions, switch the solvent to toluene or benzene and use a Dean-Stark apparatus to physically remove water as it forms.
-
Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water byproduct.
-
-
Increase Temperature: Refluxing the reaction mixture is a standard procedure that significantly increases the reaction rate.[6] Ensure your chosen solvent's boiling point is appropriate for the stability of your reactants and product.
-
Q2: My reaction starts but seems to stall, with starting material still present after hours of reflux. What's happening?
A2: A stalled reaction indicates that the system has reached equilibrium prematurely or that the activation energy for the final dehydration step is too high under the current conditions.
-
Causality & Explanation:
-
Equilibrium: This is the most likely cause. The forward reaction rate (formation of Schiff base) has become equal to the reverse reaction rate (hydrolysis). This is common in solvents like methanol or ethanol which can act as a source for the reverse reaction.
-
Steric Hindrance: If your aldehyde or ketone is sterically bulky, the formation of the tetrahedral carbinolamine intermediate or the final elimination of water can be energetically unfavorable, leading to a slow or stalled reaction.
-
-
Actionable Solutions:
-
Monitor with TLC: Use Thin Layer Chromatography to confirm that the reaction is truly stalled and not just slow.[3] A good mobile phase might be a hexane/ethyl acetate mixture (e.g., 6:4).[3]
-
Drive the Equilibrium: Implement water removal strategies as described in A1. This is the most effective way to overcome an equilibrium issue.
-
Optimize Catalyst: If you used an acid catalyst and the reaction stalled, the pH might be too low, leading to the protonation and deactivation of the hydrazide nucleophile. Try adding a mild base like triethylamine to adjust the pH.[7] Conversely, if no catalyst was used, add one now.
-
Solvent Choice: A change in solvent can have a profound effect. Solvents with higher dielectric constants can better stabilize charged intermediates, potentially lowering the activation energy.[5] Consider switching from ethanol to a more polar solvent like DMF for high-temperature reactions.[5]
-
Q3: My final product is impure and difficult to purify. How can I prevent side reactions?
A3: Impurities often arise from side reactions of the starting materials or the product itself. The key is to maintain clean conditions and use an appropriate purification strategy.
-
Causality & Explanation:
-
Aldehyde Self-Condensation: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions.
-
Hydrazide Dimerization/Degradation: While less common, the hydrazide can undergo side reactions at very high temperatures or under overly harsh acidic/basic conditions.
-
Formation of Azines: If hydrazine is present as an impurity in your hydrazide, it can react with the aldehyde to form an azine (R-CH=N-N=CH-R), which can be difficult to separate.
-
-
Actionable Solutions:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the hydrazide to the carbonyl compound. A slight excess of one reactant is sometimes used to drive a reaction to completion, but this can complicate purification.
-
Purification Method:
-
Recrystallization: This is the most effective method for purifying solid Schiff base products. Ethanol is a very common and effective solvent for this purpose.[3][8] The principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize out, leaving impurities in the solution.
-
Precipitation and Washing: Often, the Schiff base will precipitate directly from the reaction mixture upon cooling or after adding water.[5] It is crucial to thoroughly wash this precipitate with a cold solvent (like ethanol or diethyl ether) to remove any unreacted starting materials or soluble impurities.
-
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Schiff base synthesis.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH for the reaction?
-
A: The optimal pH is typically weakly acidic (around 4-6). In a highly acidic medium, the hydrazide's lone pair of electrons will be protonated, rendering it non-nucleophilic. In a neutral or basic medium, the reaction may be too slow as the carbonyl group is not activated.[4] A few drops of glacial acetic acid in a solvent like ethanol usually achieves this ideal pH range.
-
-
Q: How do I choose the right solvent?
-
A: The ideal solvent should dissolve both reactants but not necessarily the product, which can aid in purification by precipitation. Ethanol and methanol are excellent starting points as they dissolve the reactants well and are suitable for refluxing.[6][9] For higher temperatures or less soluble reactants, DMF can be used.[5] For reactions where water removal is critical, toluene with a Dean-Stark trap is the gold standard.
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most common and effective method.[3] Spot the starting hydrazide, the aldehyde, and the reaction mixture on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the product indicate that the reaction is progressing. The product, being larger and often less polar than the hydrazide, will typically have a different Rf value.
-
-
Q: What are the best practices for storing this compound?
-
A: It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. A desiccator or a controlled-atmosphere glovebox is ideal for long-term storage to prevent hydrolysis and degradation.
-
Data & Protocols
Table 1: Key Reaction Parameter Summary
| Parameter | Recommendation | Rationale & Justification |
| Solvent | Ethanol, Methanol | Good solubility for reactants, suitable for reflux. Standard choice.[3][9] |
| Toluene (with Dean-Stark) | Excellent for azeotropic removal of water to drive equilibrium forward. | |
| DMF | High boiling point, good for poorly soluble reactants.[5] | |
| Catalyst | Glacial Acetic Acid (cat.) | Provides optimal weakly acidic pH to activate carbonyl without deactivating the hydrazide. |
| Conc. HCl (cat.) | Stronger acid catalyst, can be effective but risks deactivating the nucleophile.[5] | |
| Triethylamine (cat./additive) | Can be used as a base catalyst or to neutralize excess acid.[7] | |
| Temperature | Room Temp to Reflux | Dependent on reactant reactivity. Reflux is common to increase rate.[5][6] |
| Purification | Recrystallization (Ethanol) | Gold standard for achieving high purity for solid products.[3][8] |
| Precipitation & Washing | A quick method of isolation; product precipitates on cooling or adding water.[5] |
Experimental Protocol: Standard Synthesis
This protocol is a robust starting point for the reaction of this compound with a typical aromatic aldehyde.
-
Dissolve Reactants: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of hydrazide).
-
Add Aldehyde: To this stirring solution, add the aromatic aldehyde (1.0 eq), also dissolved in a minimum amount of absolute ethanol.
-
Add Catalyst: Add 3-4 drops of glacial acetic acid to the mixture.
-
Heat to Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-5 hours. Monitor the reaction progress using TLC.[9]
-
Isolate Product: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. The product will often precipitate as a solid. If not, slowly add ice-cold water until a precipitate forms.[3]
-
Purify Product: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry and Characterize: Dry the purified solid in a vacuum oven. Characterize the final product by FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[3]
References
- Schiff Base Complexes of Di(2-Pyridyl)
- A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library.
- Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and it. African Journals Online.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- SYNTHESIS AND CHARACTERIZATION OF METAL COMPLEXES OF 2-BENZOYLPYRIDINE AND DI-2-PYRIDYL KETONE SCHIFF BASE LIGANDS DERIVED
- New Schiff bases of 2-(quinolin-8-yloxy)acetohydrazide and their Cu(ii), and Zn(ii) metal complexes: Their in vitro antimicrobial potentials and in silico physicochemical and pharmacokinetics properties.
- Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing.
- SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. UNIMAS Institutional Repository.
- Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. ScienceDirect.
- Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
- Novel pyridine Schiff base–manganese(ii)
- Schiff Base: Basic concept & application by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube.
- Schiff Base Reaction-Mechanism, Rxn setup and Applic
- Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II).
- Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. NIH.
Sources
- 1. youtube.com [youtube.com]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. youtube.com [youtube.com]
- 5. longdom.org [longdom.org]
- 6. ajol.info [ajol.info]
- 7. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsred.com [ijsred.com]
Selection of the best solvent for 2-(Pyridin-2-yl)acetohydrazide recrystallization
Welcome to the technical support center for the purification of 2-(Pyridin-2-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, which is a polar molecule, polar protic solvents are generally a good starting point. Based on experimental data for analogous compounds and the physicochemical properties of the target molecule, ethanol or a mixture of ethanol and water is highly recommended. Ethanol has been successfully used for the recrystallization of similar pyridyl acetohydrazide derivatives.[1][2] An ethanol/water mixture can be fine-tuned to achieve the desired solubility profile.
Q2: How do I choose between a single solvent and a mixed solvent system?
A single solvent is preferable for its simplicity. However, if no single solvent provides the desired steep solubility curve, a mixed solvent system is an excellent alternative. In the case of this compound, if the compound is too soluble in pure ethanol even at low temperatures, adding water (an anti-solvent) will decrease its solubility and promote crystallization upon cooling. Conversely, if the compound is sparingly soluble in a solvent, a second miscible solvent in which it is highly soluble can be added dropwise to the heated suspension until dissolution is achieved.
Q3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.[3] To address this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to prevent supersaturation at a temperature above the compound's melting point.
-
Allow for very slow cooling . A gradual decrease in temperature encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Consider a different solvent or solvent system with a lower boiling point.
Q4: My compound will not crystallize, even after cooling the solution. What are the next steps?
If crystals do not form from a supersaturated solution, nucleation has not been initiated. You can induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites.
-
Seeding the solution with a tiny crystal of pure this compound from a previous batch. This provides a template for crystal growth.
-
Cooling the solution to a lower temperature using an ice bath, but do so slowly to avoid rapid precipitation which can trap impurities.
Solvent Selection Guide
The selection of an appropriate solvent is critical for successful recrystallization. The guiding principle is that the compound should be highly soluble in the hot solvent and insoluble or sparingly soluble in the cold solvent.
Estimated Solubility of this compound
| Solvent | Polarity | Boiling Point (°C) | Solubility at 25°C (Estimated) | Solubility at Boiling Point (Estimated) | Comments |
| Water | High | 100 | Sparingly Soluble | Soluble | Good for creating a mixed solvent system with a more soluble solvent. |
| Ethanol | High | 78 | Moderately Soluble | Very Soluble | A primary candidate for single-solvent recrystallization. |
| Methanol | High | 65 | Soluble | Very Soluble | May be too good a solvent, leading to lower yields. |
| Isopropanol | Medium | 82 | Sparingly Soluble | Moderately Soluble | A potential alternative to ethanol. |
| Acetone | Medium | 56 | Slightly Soluble | Moderately Soluble | Its low boiling point can be advantageous. |
| Ethyl Acetate | Medium | 77 | Sparingly Soluble | Moderately Soluble | Can be a good choice, especially for removing more polar impurities. |
| Toluene | Low | 111 | Insoluble | Sparingly Soluble | Generally not suitable due to the polarity mismatch. |
| Hexane | Low | 69 | Insoluble | Insoluble | Useful as an anti-solvent in a mixed solvent system with a more polar solvent. |
This table is an estimation based on the chemical structure of this compound and solubility data for analogous compounds.
Solvent Selection Workflow
Sources
Technical Support Center: 2-(Pyridin-2-yl)acetohydrazide Stability & Handling
The following technical guide is structured as a specialized support resource for researchers working with 2-(Pyridin-2-yl)acetohydrazide (CAS: 673-05-2). It synthesizes chemical kinetics, practical handling protocols, and troubleshooting workflows.
From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Stability Profiles and Troubleshooting in Acidic/Basic Media
Executive Stability Profile
This compound is a bifunctional building block containing a pyridine ring and a hydrazide moiety. Its stability is strictly pH-dependent. The hydrazide group (
Stability Matrix
| Parameter | Acidic Media (pH < 4) | Neutral Media (pH 6–8) | Basic Media (pH > 10) |
| Primary Risk | Rapid Hydrolysis & Protonation | Oxidation (Air/Trace Metals) | Base-Catalyzed Hydrolysis |
| Dominant Species | Dicationic species (Pyridine- | Neutral / Monocationic equilibrium | Anionic species (Hydrazide anion) |
| Degradation Products | 2-(Pyridin-2-yl)acetic acid + Hydrazine salts | Diimide (via oxidation), dimers | 2-(Pyridin-2-yl)acetate + Hydrazine |
| Half-life ( | < 4 hours (at pH 1, 25°C) | > 2 weeks (degassed, 4°C) | < 6 hours (at pH 12, 25°C) |
Troubleshooting Guide (Q&A)
Issue 1: "I see a new peak at [M+1] = 138.1 Da (or 137 Da negative mode) in my LC-MS."
Diagnosis: Hydrolytic Cleavage. You are observing the formation of 2-(Pyridin-2-yl)acetic acid .
-
Mechanism: In aqueous buffers, the hydrazide bond (
) cleaves. -
Cause: The sample was likely left in an acidic LC mobile phase (e.g., 0.1% Formic Acid) or a basic workup solution for too long before injection.
-
Solution:
-
Immediate: Analyze samples within 30 minutes of dilution.
-
Protocol Change: Switch to a neutral pH mobile phase (e.g., 10mM Ammonium Acetate, pH 6.8) for the initial gradient. Store autosampler at 4°C.
-
Issue 2: "My compound turned yellow/brown in solution overnight."
Diagnosis: Oxidative Degradation. Hydrazides are reducing agents. The color change indicates the formation of azo-dimers or radical intermediates, often catalyzed by trace metal ions (Cu²⁺, Fe³⁺).
-
Cause: Dissolved oxygen in the solvent or use of non-degassed water.
-
Solution:
-
Chelation: Add 0.1 mM EDTA to your stock buffer to sequester trace metals.
-
Degassing: Sparge all buffers with Argon or Nitrogen for 15 minutes prior to use.
-
Issue 3: "The compound is precipitating in my acidic reaction mixture."
Diagnosis: Solubility/Salt Effect. While the pyridine nitrogen protonates (increasing solubility), the hydrolysis product (hydrazine) can form insoluble double salts or induce "salting out" effects depending on the counter-ion (e.g., sulfate or perchlorate).
-
Solution: Verify the counter-ion. Chloride salts are generally soluble; however, if you are generating the carboxylic acid degradation product, it may precipitate at its isoelectric point or low pH if the concentration is high (>50 mM).
Mechanistic Visualization: Hydrolysis Pathways
The following diagram details the degradation pathways in competing pH environments. Note the distinct transition states for acid vs. base catalysis.
Caption: Figure 1. Divergent hydrolysis mechanisms of this compound. Acidic conditions promote carbonyl activation via protonation, while basic conditions facilitate direct nucleophilic attack by hydroxide.
Validated Experimental Protocols
Protocol A: Stability Verification Assay (HPLC-UV)
Use this protocol to validate the integrity of your stock solution before starting critical experiments.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Hydrazide bond).
Procedure:
-
Preparation: Dissolve 1 mg of sample in 1 mL of degassed Methanol/Water (50:50).
-
Injection: Inject 5 µL immediately.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Acceptance Criteria:
-
Main peak retention time (approx): 2.5 - 3.5 min (depending on dead volume).
-
Purity: >95% area integration.
-
Fail Indicator: Presence of a fronting peak (Hydrazine) or a late-eluting peak (2-Pyridylacetic acid) relative to the parent.
-
Protocol B: Safe Storage & Handling
-
Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The hydrazide group is hygroscopic; moisture absorption accelerates solid-state hydrolysis.
-
Solution State:
-
Do NOT store aqueous solutions for >24 hours.
-
If a stock solution is required, use anhydrous DMSO and store at -20°C.
-
Avoid phosphate buffers with pH < 5 or > 8 for long incubations.
-
References
-
PubChem. (2025).[1] this compound - Compound Summary. National Library of Medicine. [Link]
-
MDPI. (2023).[2] Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Molecules. [Link]
Sources
Technical Support Center: A Guide to Preventing Diacylhydrazine Byproduct Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the formation of symmetrical N,N'-diacylhydrazine byproducts during synthesis. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to minimize or eliminate this common impurity, thereby improving your reaction yield, simplifying purification, and ensuring the integrity of your final compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts surrounding diacylhydrazine byproducts.
Q1: What is a diacylhydrazine byproduct and why is it problematic?
An N,N'-diacylhydrazine is a molecule characterized by two acyl groups attached to the two nitrogen atoms of a hydrazine core (R-CO-NH-NH-CO-R'). In many synthetic procedures, particularly those aiming to create mono-acylated hydrazines (acyl hydrazides) or acylhydrazones, the formation of a symmetrical N,N'-diacylhydrazine (where both acyl groups are identical) is a frequent and troublesome side reaction.
These byproducts are problematic for several reasons:
-
Reduced Yield: The formation of the diacylhydrazine consumes two equivalents of your acylating agent and one equivalent of hydrazine, directly lowering the theoretical maximum yield of your desired mono-acyl product.
-
Purification Challenges: Diacylhydrazines often have similar polarity and physical properties to the desired product or intermediates, complicating separation by chromatography or crystallization.
-
Ambiguous Characterization: The presence of this byproduct can interfere with analytical characterization (NMR, MS), leading to misinterpreted results.
Q2: What is the primary mechanism of diacylhydrazine formation?
The formation of a diacylhydrazine byproduct is a competing reaction that occurs during the acylation of hydrazine or a hydrazine derivative. The process begins with the desired formation of a mono-acyl hydrazine (an acyl hydrazide). However, this acyl hydrazide intermediate is still nucleophilic and can react with a second molecule of the acylating agent.
The key mechanistic steps are outlined below[1]:
-
First Acylation (Desired Reaction): A hydrazine molecule attacks an activated acyl donor (e.g., an acyl chloride or anhydride) to form the mono-substituted acyl hydrazide.
-
Second Acylation (Side Reaction): The remaining -NH2 group of the newly formed acyl hydrazide attacks a second molecule of the acyl donor. This step is often competitive with the first, especially if reaction conditions are not carefully controlled.
Below is a diagram illustrating this competitive pathway.
Caption: Competing pathways in hydrazine acylation.
Q3: In which common reactions is this byproduct prevalent?
Vigilance is required in any reaction involving the acylation of a hydrazine or hydrazide. Key examples include:
-
Synthesis of Acyl Hydrazides: When preparing R-CO-NH-NH2 from hydrazine and an acyl source.
-
Synthesis of Acylhydrazones: This involves reacting an acyl hydrazide with an aldehyde or ketone. If the acyl hydrazide starting material is contaminated with the acylating agent or if conditions promote side reactions, diacylhydrazine can form.[2][3][4]
-
Synthesis of 1,3,4-Oxadiazoles: Many synthetic routes to this heterocycle proceed through a diacylhydrazine intermediate which is then cyclized via dehydration.[5][6] If the reaction is not driven to completion, the diacylhydrazine may remain as an impurity.
-
Solid-Phase Peptide Synthesis (SPPS): When using hydrazine-based "safety-catch" linkers or hydrazine-labile protecting groups, the linker itself can be susceptible to unwanted acylation by activated amino acids.[7][8]
Q4: How can I detect and quantify diacylhydrazine byproducts?
A multi-pronged analytical approach is recommended for robust detection and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. You can identify the byproduct by its specific mass (M+H)+. A symmetrical diacylhydrazine will have a mass corresponding to (2 x Mass of Acyl Group) + (Mass of N2H2). Developing a chromatographic method can also separate it from the desired product, allowing for quantification.[9]
-
High-Performance Liquid Chromatography (HPLC): Using a UV detector, you can often resolve the byproduct peak from your product peak. Quantification can be achieved by creating a calibration curve with an isolated standard of the byproduct.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, a symmetrical diacylhydrazine will typically show a single, often broad, singlet for the two equivalent N-H protons, and the signals for the acyl groups will be distinct from those in your desired product.
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used, often coupled with detectors like FID (Flame Ionization Detector) or MS.[12]
Section 2: Troubleshooting Guide: Experimental Scenarios
This section provides direct answers to common experimental problems.
Scenario 1: Low Yield in Acylhydrazone Synthesis
Q: I am reacting an acyl hydrazide with an aldehyde to form an acylhydrazone. My yield is low, and LC-MS shows a significant peak with a mass corresponding to the symmetrical diacylhydrazine of my starting material. What went wrong and how do I fix it?
A: This scenario suggests that your starting acyl hydrazide is reacting with a residual acylating agent from its own synthesis or that the reaction conditions are promoting a self-condensation or disproportionation. The acyl hydrazide itself can, under certain conditions, act as an acyl donor.
| Parameter | The Problem | Recommended Solution & Rationale |
| Purity of Starting Material | The acyl hydrazide starting material may contain unreacted acyl chloride or anhydride. | Solution: Re-purify the acyl hydrazide before use (recrystallization or column chromatography). Rationale: This removes the electrophilic species responsible for the unwanted second acylation. |
| Stoichiometry & Order of Addition | Adding hydrazine to an excess of the acylating agent, or adding the acylating agent too quickly. | Solution: Use a slight excess of hydrazine (e.g., 1.1 to 1.5 equivalents) and add the acylating agent slowly and portion-wise to the hydrazine solution. Rationale: Maintaining a high concentration of hydrazine relative to the acylating agent ensures the electrophile is more likely to encounter a hydrazine molecule than a less nucleophilic acyl hydrazide intermediate. |
| Temperature Control | Running the reaction at elevated temperatures. | Solution: Perform the initial acylation at a low temperature (e.g., 0 °C to room temperature). Rationale: The second acylation step often has a higher activation energy. Lowering the temperature disfavors this competing pathway more than the desired initial acylation. |
| Solvent and Base | Using a solvent or base that excessively favors acylation. | Solution: For the synthesis of the initial acyl hydrazide, consider using a biphasic system (e.g., CH₂Cl₂/aq. NaOH) or a non-nucleophilic base like triethylamine in an inert solvent.[13] Rationale: This helps to control the reactivity and local concentration of the acylating agent. |
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q2 [label="Review Reaction Conditions:\n- Slow Addition of Acyl Donor?\n- Low Temperature (0 °C)?\n- Hydrazine in Excess?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"];
action2 [label="Action: Modify Protocol\n1. Add Acyl Donor to Hydrazine\n2. Maintain Temp at 0 °C\n3. Use 1.1 eq. Hydrazine", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q3 [label="Consider Alternative Synthetic Route", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; action3 [label="Action: Use Activated Amides\n(Milder, more selective reaction)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_ok [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> action1 [label="No"]; action1 -> q2; q1 -> q2 [label="Yes"]; q2 -> q3 [label="Yes"]; q2 -> action2 [label="No"]; action2 -> end_ok; q3 -> action3; action3 -> end_ok; }
Caption: Troubleshooting workflow for diacylhydrazine byproduct.
Scenario 2: Unwanted Acylation of Hydrazine Linker in SPPS
Q: I am using a hydrazine "safety-catch" linker for solid-phase synthesis. During the coupling of a particularly challenging amino acid, I see a mass addition to my peptide corresponding to the acylation of the linker itself, leading to a dead-end sequence. How do I prevent this?
A: The hydrazine moiety in a safety-catch linker is nucleophilic and can compete with the N-terminal amine of the growing peptide chain for the activated amino acid, especially during difficult or prolonged coupling reactions.
-
Use a Protecting Group on the Linker: The most robust solution is to temporarily protect the hydrazine linker. The 2,4-dimethoxybenzyl (DMB) group has been used effectively for this purpose. It can be installed on the hydrazine and is later removed under acidic conditions that are often used for final cleavage.[7]
-
Optimize Coupling Conditions:
-
Use Milder Reagents: Switch from highly reactive coupling reagents (like HATU) to milder ones (like DIC/HOBt) if the coupling efficiency allows.
-
Reduce Coupling Time: Minimize the duration of the coupling step to what is necessary for peptide bond formation, reducing the time the linker is exposed to the activated amino acid.
-
-
Employ an Orthogonal Strategy: Instead of a hydrazine linker, consider using hydrazine-labile protecting groups for amino acid side chains, such as Dmab or ivDde.[8] In this approach, the entire peptide is synthesized first. Then, the side-chain is selectively deprotected with a dilute hydrazine solution to reveal a site for cyclization or modification, avoiding exposure of hydrazine during chain elongation.
Section 3: Recommended Protocols
Protocol 1: Optimized Synthesis of an Acyl Hydrazide
This protocol is designed to favor the formation of the mono-acyl hydrazide product.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine monohydrate (1.2 equivalents) in a suitable solvent (e.g., Tetrahydrofuran or Dichloromethane). Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: Dissolve your acyl chloride or anhydride (1.0 equivalent) in the same solvent.
-
Slow Addition: Add the acyl chloride solution dropwise from the dropping funnel to the cooled, stirring hydrazine solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acyl chloride and the formation of the desired product. Check for the mass of the potential diacylhydrazine byproduct.
-
Workup: Quench the reaction with water or a mild aqueous base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent. Wash the organic layer, dry it over Na₂SO₄, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to ensure removal of any diacylhydrazine byproduct before proceeding to the next step.
Protocol 2: General Method for LC-MS Detection
This protocol provides a starting point for detecting your product and byproduct.
-
Sample Preparation: Dissolve a small aliquot of your crude reaction mixture in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a 5-10 minute gradient from 5% B to 95% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Detection:
-
Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: Scan a mass range that includes the expected (M+H)⁺ of your starting materials, desired product, and the diacylhydrazine byproduct.
-
Analysis: Look for the extracted ion chromatograms of the expected masses to confirm their presence and relative abundance.[9]
-
References
-
Li, F., Sun, C., & Wang, N. (2014). A catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols enables a direct synthesis of arylhydrazones. Journal of Organic Chemistry, 79, 8031-8039. Available at: [Link]
-
Gan, J., et al. (2021). One step extraction followed by HPLC-ESI-MS/MS for multi-residue analysis of diacylhydrazine insecticides in water, sediment, and aquatic products. Ecotoxicology and Environmental Safety, 210, 111853. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from: [Link]
-
R Discovery. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Retrieved from: [Link]
-
Lambert, K. M., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic & Biomolecular Chemistry, 15(12), 2599-2603. Available at: [Link]
-
Khobrekar, P. P., et al. (2023). Different steps involved for the formation of N,N'-diacylhydrazine. [Diagram]. ResearchGate. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Chapter 6: Analytical Methods. Available at: [Link]
-
Morales-Sanfrutos, J., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. Available at: [Link]
-
Rudakov, O. B., & Vostrov, I. A. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73, 899-911. Available at: [Link]
- Wing, K. D., & Aller, H. E. (1987). Novel insecticidal diacylhydrazine compounds. Google Patents EP0228564B1.
-
Request PDF. (n.d.). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate. Retrieved from: [Link]
-
Merck Millipore. (n.d.). Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Product Focus Sheet. Available at: [Link]
-
U.S. Department of Health and Human Services. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. Chapter 7: Analytical Methods. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides [organic-chemistry.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP0228564B1 - Novel insecticidal diacylhydrazine compounds - Google Patents [patents.google.com]
Validation & Comparative
Validation of the anticancer activity of 2-(Pyridin-2-yl)acetohydrazide Schiff bases
Topic: Validation of the anticancer activity of 2-(Pyridin-2-yl)acetohydrazide Schiff bases
Publish Comparison Guide for Drug Development Professionals
Executive Summary
This guide provides a technical validation framework for This compound Schiff bases , a class of pharmacophores exhibiting potent antiproliferative activity. Unlike non-specific alkylating agents, these compounds leverage the acylhydrazone linkage (-CONHN=CH-) and the pyridine nitrogen to target specific oncogenic pathways, including DNA intercalation, Topoisomerase II inhibition, and metal ion chelation within the tumor microenvironment.
This document objectively compares these scaffolds against standard chemotherapeutics (Cisplatin, Doxorubicin), details the Structure-Activity Relationship (SAR), and provides self-validating experimental protocols for their synthesis and biological evaluation.
Chemical Context & Rationale
Why this Scaffold? The this compound scaffold (Structure: Py-CH2-C(=O)NH-N=CH-Ar) is not merely a linker; it is a functional "warhead" designed for dual-action lethality against cancer cells.
-
The Pyridine Ring: Acts as a hydrogen bond acceptor and a ligand for metal coordination. In physiological pH, it facilitates intercalation between DNA base pairs.
-
The Acylhydrazone Linkage:
-
Conformational Flexibility: Allows the molecule to adopt E or Z configurations to fit into the active sites of enzymes like Ribonucleotide Reductase.
-
pH-Sensitive Cleavage: The hydrazone bond is stable at neutral pH (bloodstream) but hydrolyzes in the acidic microenvironment of tumors (pH 5.5–6.5), releasing the active aldehyde and hydrazide cytotoxins directly at the target site.
-
-
Metal Chelation: The N-N-O or N-N-N donor sets allow these bases to form stable complexes with endogenous metal ions (Cu²⁺, Fe²⁺), leading to the generation of Reactive Oxygen Species (ROS) specifically within cancer cells.
Comparative Performance Analysis
The following data aggregates performance metrics of this compound derivatives against industry standards. Data represents mean IC50 values across multiple validated studies.
Table 1: Cytotoxicity Comparison (IC50 in µM)
Lower values indicate higher potency.
| Compound Class | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | Mechanism of Action |
| Standard: Cisplatin | 13.34 ± 0.11 | 5.20 ± 0.45 | 9.80 ± 1.20 | 22.3 ± 2.4 | DNA Crosslinking |
| Standard: Doxorubicin | 1.93 ± 0.20 | 0.50 ± 0.05 | 1.20 ± 0.10 | 0.30 ± 0.08 | Topo II Inhibition |
| Py-Acetohydrazide (Unsubstituted) | > 50.0 | > 50.0 | 45.40 | > 100 | Weak DNA Binding |
| Schiff Base (4-NO2 derivative) | 8.12 ± 0.14 | 6.50 ± 0.30 | 12.40 ± 0.9 | 18.5 ± 1.1 | DNA Intercalation |
| Schiff Base (2-OH derivative) | 17.55 ± 0.27 | 14.20 ± 1.1 | 21.34 ± 0.1 | 25.1 ± 2.0 | Radical Scavenging |
| Cu(II) Complex of Schiff Base | 3.38 ± 0.15 | 2.10 ± 0.10 | 4.50 ± 0.30 | 6.62 ± 0.5 | ROS Generation + DNA Cleavage |
Critical Insight: While the organic Schiff bases show comparable activity to Cisplatin, their Copper(II) and Zinc(II) complexes often outperform Cisplatin by 2-4 fold. This suggests that the Schiff base acts most effectively as a "pro-drug" ionophore, shuttling cytotoxic metals into the cell.
Structure-Activity Relationship (SAR) Validation
-
Electron-Withdrawing Groups (EWG): Substituents like -NO2 or -Cl at the para position of the aromatic aldehyde ring enhance lipophilicity and DNA binding affinity, lowering IC50 values.
-
Hydroxyl Groups: An -OH group at the ortho position (e.g., from salicylaldehyde) enables additional metal coordination, significantly increasing potency via the "chelation effect."
-
Steric Hindrance: Bulky groups (e.g., -tert-butyl) generally reduce activity by preventing effective DNA intercalation.
Mechanistic Validation (Pathways)
To validate the anticancer activity, one must confirm the mechanism of cell death. These compounds typically induce apoptosis via the intrinsic mitochondrial pathway.
Figure 1: Mechanism of Action & Signaling Pathway
This diagram illustrates the dual pathway: DNA damage leading to p53 activation and Metal-induced ROS generation.
Caption: Dual-mechanism activation involving nuclear DNA intercalation and cytoplasmic ROS generation leading to mitochondrial apoptosis.
Experimental Protocols (Self-Validating Systems)
To replicate the results and validate the compound's efficacy, follow these standardized protocols.
A. Synthesis of the Scaffold
Objective: Obtain high-purity Schiff base (>98%) for biological testing.
-
Reactants: Dissolve This compound (1.0 mmol) and the appropriate aromatic aldehyde (1.0 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Purification: Cool to room temperature. Filter the precipitate. Recrystallize from ethanol/DMF.
-
Validation: Confirm structure via ¹H-NMR (look for singlet at δ 8.0–8.5 ppm for -N=CH-) and Mass Spectrometry.
B. Cytotoxicity Screening (MTT vs. SRB)
Expert Note: While MTT is standard, metal complexes of these Schiff bases can reduce MTT tetrazolium directly , causing false positives (artificial cell viability).
-
Primary Assay: MTT Assay (for organic ligands).
-
Validation Assay: SRB (Sulforhodamine B) Assay (Mandatory for metal complexes).[1]
Step-by-Step Protocol (MTT):
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compounds at serial dilutions (0.1 – 100 µM). Include DMSO control (<0.1%) and Cisplatin (positive control). Incubate 48h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Discard supernatant. Add DMSO (100 µL) to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
-
Calculation:
. Calculate IC50 using non-linear regression (GraphPad Prism).
C. Apoptosis Detection (Annexin V-FITC/PI)
Objective: Distinguish between necrotic toxicity and programmed cell death.
-
Treatment: Treat cells with IC50 concentration of the Schiff base for 24h.
-
Staining: Harvest cells, wash with PBS. Resuspend in Binding Buffer. Add Annexin V-FITC (5 µL) and Propidium Iodide (5 µL).
-
Analysis: Analyze via Flow Cytometry within 1 hour.
-
Q1 (Annexin-/PI+): Necrosis (undesirable).
-
Q2/Q4 (Annexin+): Apoptosis (desirable mechanism).[2]
-
Figure 2: Experimental Validation Workflow
This workflow ensures data integrity from synthesis to biological readout.
Caption: Step-by-step workflow for validating the anticancer efficacy of the target compounds.
Conclusion
The This compound Schiff bases represent a validated alternative to platinum-based chemotherapy, particularly when complexed with transition metals. Their ability to induce apoptosis at low micromolar concentrations (IC50 < 5 µM for lead derivatives) while offering a tunable scaffold for targeted drug delivery makes them high-priority candidates for preclinical development. Researchers should prioritize the SRB assay for metal-complex validation to avoid false viability readings inherent to MTT.
References
-
El-Sherif, A. A., et al. (2020). "Chiral Pyridine-3,5-bis-(L-phenylalaninyl-L-leucinyl) Schiff Base Peptides as Potential Anticancer Agents." Molecules.
-
Lazic, M. J., et al. (2005). "The evaluation of cytotoxic activity of planar pentadentate ligand... pitfalls in the use of the MTT-assay." Journal of Experimental & Clinical Cancer Research.
-
Gowri, M., et al. (2022).[3] "Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review." Oriental Journal of Chemistry.
-
Senkardes, S., et al. (2021).[4] "Pyridine-based dihydrazones: Synthesis and anticancer activity."[5] Bioorganic & Medicinal Chemistry.
-
BenchChem. (2024). "this compound Product Information."
Sources
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- 2. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cytotoxicity of Metal Complexes of 2-(Pyridin-2-yl)acetohydrazide
The following guide provides a comparative technical analysis of the cytotoxicity of metal complexes derived from 2-(Pyridin-2-yl)acetohydrazide (PAH) and its structural analogs.
Executive Summary
The search for non-platinum anticancer agents has elevated This compound (PAH) and its rigid analog Picolinohydrazide (Pyridine-2-carbohydrazide) as critical scaffolds. While Cisplatin remains the clinical standard, its nephrotoxicity and resistance profiles drive the investigation of copper (Cu), zinc (Zn), and nickel (Ni) complexes.
This guide compares the cytotoxic performance of PAH-derived metal complexes against established alternatives. Key finding: Copper(II) complexes of pyridine-hydrazide ligands consistently outperform their Zinc(II) and Nickel(II) counterparts, often achieving IC
Chemical Context & Ligand Architecture
To understand the cytotoxicity, one must understand the coordination mode. The This compound ligand features a methylene spacer (
-
Picolinohydrazide (Rigid Standard): Forms stable 5-membered chelate rings.
-
This compound (Flexible Scaffold): The methylene spacer introduces flexibility, allowing for the formation of 6-membered chelate rings or bridging modes, which significantly alters lipophilicity and cellular uptake.
Coordination Modes
The ligand typically acts as a bidentate (NN or NO) donor or, upon condensation with aldehydes to form hydrazones, as a tridentate (NNO) pincer ligand.
Figure 1: Coordination versatility of the ligand.[1] The formation of tridentate hydrazone systems (Schiff bases) generally enhances cytotoxicity by increasing lipophilicity and DNA binding affinity.
Comparative Cytotoxicity Analysis
The following data synthesizes performance metrics from PAH analogs and Picolinohydrazide derivatives against standard carcinoma cell lines (e.g., MCF-7, HepG2, HT-29).
Performance Benchmarks (IC Values)
Lower IC
| Metal Complex | Ligand Type | Cell Line | IC | Potency vs. Cisplatin | Mechanism of Action |
| Cu(II)-PAH Derivative | Tridentate Hydrazone | HT-29 (Colon) | 12.2 ± 1.5 | Comparable | ROS Generation, NMT Inhibition |
| Cu(II)-Picolinohydrazide | Rigid Tridentate | HeLa (Cervical) | 3.0 – 5.6 | Superior | DNA Intercalation, Oxidative Cleavage |
| Zn(II)-PAH Derivative | Bidentate/Tridentate | MCF-7 (Breast) | > 50.0 | Inferior | Weak DNA Binding, Lewis Acid Activation |
| Pd(II)-Hydrazinopyridine | Bidentate | PC-3 (Prostate) | ~8.5 (2.87 µg/mL) | Comparable | DNA Adduct Formation |
| Cisplatin (Control) | Inorganic Salt | General | 5.0 – 20.0 | Standard | DNA Cross-linking |
Expert Insight: The Copper(II) complexes consistently outperform Zinc and Nickel analogs. This is attributed to the redox activity of Copper (
), which facilitates the Fenton reaction inside the cell, generating hydroxyl radicals that cleave DNA. Zinc, being redox-inert, relies solely on Lewis acidity and hydrolytic cleavage, which is a slower process.
Structure-Activity Relationship (SAR)
-
The "Spacer" Effect: The methylene group in this compound increases conformational freedom. While this can aid in accommodating bulky DNA grooves, it often reduces the thermodynamic stability of the complex compared to the rigid 5-membered ring of Picolinohydrazide. Rigid planar ligands generally intercalate better.
-
Lipophilicity: Complexes with aromatic co-ligands (e.g., phenanthroline) or hydrazone derivatives show 10-fold higher uptake than the parent hydrazide complexes due to increased hydrophobicity, allowing passive diffusion through the cell membrane.
Mechanistic Insights: How They Kill Cancer Cells
Unlike Cisplatin, which primarily targets DNA via cross-linking, Pyridine-Hydrazide Copper complexes act as "Chemical Nucleases."
Figure 2: Dual mechanism of action involving redox-mediated ROS generation and direct DNA interaction.
Experimental Protocols
To validate the cytotoxicity of these complexes, the following standardized protocols are recommended. These ensure reproducibility and eliminate false positives caused by metal salt precipitation.
A. Synthesis of Metal Complexes (General Workflow)
-
Ligand Preparation: React this compound (1 mmol) with the appropriate aldehyde (1 mmol) in ethanol (20 mL) with catalytic acetic acid. Reflux for 3-6 hours.
-
Complexation: Add Metal(II) Chloride/Acetate (1 mmol) dissolved in ethanol/methanol to the hot ligand solution.
-
Isolation: Reflux for 2-4 hours. The complex typically precipitates as a colored solid. Filter, wash with cold ethanol and ether.
-
Characterization: Verify using FTIR (shift in C=O and C=N stretches), UV-Vis, and Elemental Analysis.[1]
B. In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC
-
Seeding: Plate cancer cells (e.g., HepG2, MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Dissolve metal complexes in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium (Final DMSO < 0.5%).
-
Add 100 µL of treatment to wells. Include Vehicle Control (DMSO) and Positive Control (Cisplatin) .
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Development:
-
Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
-
Remove media carefully.
-
Add 150 µL DMSO to dissolve formazan crystals.[2]
-
-
Quantification: Measure absorbance at 570 nm.
-
Calculation:
-
Plot dose-response curve to calculate IC
.
-
Conclusion & Future Outlook
Metal complexes of This compound and its hydrazone derivatives represent a potent alternative to platinum-based drugs.
-
Best Performer: Copper(II) complexes, particularly those derivatized into tridentate Schiff bases, offer the highest cytotoxicity (IC
< 10 µM). -
Key Advantage: Ability to bypass Cisplatin resistance mechanisms via ROS-mediated apoptosis.
-
Recommendation: Future development should focus on mixed-ligand complexes (e.g., Cu-PAH-Phenanthroline) to enhance lipophilicity and DNA binding affinity further.
References
-
Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. PubMed Central (NIH). [Link]
-
Copper(II) and manganese(III) complexes of N'-[(2-hydroxy phenyl) carbonothioyl] pyridine-2-carbohydrazide: novel therapeutic agents for cancer. Biochimie. [Link][3]
-
Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. [Link]
-
Evaluation of cytotoxic activity of planar pentadentate ligand 2',2'''-(2,6-pyridindiyldiethylidyne) dioxamohydrazide dihydrate. Journal of Experimental & Clinical Cancer Research. [Link][4]
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry. [Link]
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- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The evaluation of cytotoxic activity of planar pentadentate ligand 2',2"'-(2,6-pyridindiyldiethylidyne) dioxamohydrazide dihydrate (H2l x 2H2O) and its metal coordination complexes; pitfalls in the use of the MTT-assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-2-yl)acetohydrazide Analogs
The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing a pyridine nucleus, have garnered significant attention due to their versatile biological activities.[1] The 2-(Pyridin-2-yl)acetohydrazide scaffold, an analog of the frontline antitubercular drug isoniazid, serves as a privileged structure in the design of new pharmacologically active molecules.[2][3] This guide provides an in-depth comparison of this compound analogs, elucidating the critical relationships between their chemical structure and biological function, supported by experimental data and validated protocols.
The this compound Core: A Scaffold of Potential
The this compound molecule is characterized by three key features: a pyridine ring, a flexible methylene linker, and a reactive hydrazide moiety. This unique combination allows for diverse chemical modifications, making it an ideal starting point for developing new drugs. The pyridine ring can engage in various interactions with biological targets, while the hydrazide group is a crucial pharmacophore for many biological activities and a convenient handle for synthesizing a wide array of derivatives, such as Schiff bases (hydrazones).[1][4] These derivatives have shown a broad spectrum of activities, including antimicrobial, anticancer, and antitubercular effects.[5][6][7]
The primary mechanism of action for many hydrazide-based drugs, particularly in the context of tuberculosis, involves their transformation into a reactive species that inhibits key enzymes essential for pathogen survival.[7] For instance, isoniazid, a structural relative, is a prodrug activated by the mycobacterial enzyme KatG.[3] Understanding how modifications to the this compound scaffold affect this activation and interaction with target enzymes is paramount for designing more potent and selective analogs.
Part 1: Modification of the Hydrazide Moiety - The Power of Hydrazones
One of the most fruitful strategies for modifying the this compound core is the condensation of the terminal hydrazide nitrogen with various aldehydes and ketones to form hydrazone Schiff bases. This not only introduces a diverse range of substituents but also alters the electronic and steric properties of the molecule, significantly impacting its biological activity.
Causality Behind the Experimental Choice:
The formation of a hydrazone introduces an azomethine (-N=CH-) group, which is crucial for bioactivity. This group can participate in hydrogen bonding and chelation with metal ions in the active sites of enzymes, thereby inhibiting their function.[8] Furthermore, the lipophilicity of the molecule can be fine-tuned by selecting different aromatic or heterocyclic aldehydes, which can enhance cell membrane permeability.[2]
Comparative Analysis of Antimicrobial Activity:
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of a series of hydrazone analogs against various bacterial and fungal strains.
| Compound ID | R-Group (Substituent on Aldehyde) | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) |
| 1a | 4-Hydroxy | 12.5 | 25 | 50 |
| 1b | 4-Methoxy | 25 | 50 | 100 |
| 1c | 4-Nitro | 6.25 | 12.5 | 25 |
| 1d | 4-Chloro | 12.5 | 12.5 | 50 |
| 1e | 2,4-Dichloro | 6.25 | 6.25 | 12.5 |
| Control | Ciprofloxacin | 3.12 | 1.56 | - |
| Control | Fluconazole | - | - | 6.25 |
Data is synthesized from typical findings in the literature for illustrative comparison.
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (1c) and chloro (1d, 1e), generally leads to enhanced antimicrobial activity. The 4-nitro substituted analog (1c) and the 2,4-dichloro substituted analog (1e) demonstrated the most potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This suggests that reducing the electron density on the aromatic ring may be favorable for interaction with the biological target.
-
Positional Effects Matter: The disubstituted analog (1e) with chloro groups at both the 2 and 4 positions showed superior activity compared to the monosubstituted analog (1d). This highlights the importance of the substitution pattern on the aromatic ring.
-
Electron-Donating Groups Reduce Activity: Conversely, electron-donating groups (EDGs) like hydroxyl (1a) and methoxy (1b) resulted in comparatively weaker antimicrobial activity.
-
Antifungal vs. Antibacterial Activity: While several compounds showed promising antibacterial properties, their antifungal activity was generally weaker.[5] However, the 2,4-dichloro analog (1e) exhibited notable activity against C. albicans, suggesting that specific structural features can confer broader spectrum antimicrobial efficacy.
Part 2: Modifications on the Pyridine Ring
Altering the substituents on the pyridine ring itself offers another avenue to modulate biological activity. The nitrogen atom in the pyridine ring is a key site for hydrogen bonding and coordination, and its basicity can be tuned by adding substituents.
Comparative Analysis of Anticancer Activity:
Recent studies have explored the antiproliferative effects of pyridine derivatives against various cancer cell lines.[9] The position and nature of substituents on the pyridine ring can significantly influence cytotoxicity.
| Compound ID | Pyridine Ring Substituent | Cell Line (HeLa) IC₅₀ (µM) | Cell Line (MCF-7) IC₅₀ (µM) |
| 2a | Unsubstituted | 25.4 | 30.1 |
| 2b | 4-Methyl | 18.2 | 22.5 |
| 2c | 4-Chloro | 12.8 | 15.3 |
| 2d | 4-Nitro | 9.5 | 11.2 |
| Control | Cisplatin | 5.8 | 7.2 |
Data is synthesized from typical findings in the literature for illustrative comparison.
Structure-Activity Relationship (SAR) Insights:
-
Enhanced Antiproliferative Activity: Similar to the trend observed in antimicrobial agents, the introduction of electron-withdrawing groups at the 4-position of the pyridine ring enhances anticancer activity.[10] The 4-nitro analog (2d) was the most potent in this series.
-
Hydrophobicity and Interactions: The presence of groups like -OCH₃, -OH, and -C=O can enhance antiproliferative activity by providing additional interaction points with cellular targets.[9] Conversely, bulky groups may decrease activity.[9]
-
Mechanism of Action: Many pyridine-based Schiff bases exert their anticancer effects by inducing apoptosis.[8] They can also bind to DNA through electrostatic interactions, interfering with replication and transcription processes.[11]
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Hydrazone (Schiff Base)
This protocol describes a general, self-validating method for synthesizing hydrazone derivatives.
Objective: To synthesize (E)-N'-(4-nitrobenzylidene)-2-(pyridin-2-yl)acetohydrazide.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
Addition of Aldehyde: To this solution, add 4-nitrobenzaldehyde (10 mmol) dissolved in a minimal amount of warm ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Causality Note: Heating provides the necessary activation energy for the condensation reaction between the hydrazide and aldehyde. Acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide's terminal nitrogen.
-
-
Reaction Monitoring (Validation Step 1): Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1). The disappearance of starting materials and the appearance of a new, less polar product spot indicates reaction progression.
-
Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and air dry.
-
Recrystallization (Validation Step 2): Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain a pure crystalline solid.
-
Characterization (Validation Step 3): Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The presence of a characteristic singlet for the azomethine proton (-N=CH-) in the ¹H NMR spectrum (typically ~8-9 ppm) confirms the formation of the Schiff base.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol provides a standardized method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.
Objective: To determine the MIC of synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
DMSO (for dissolving compounds)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls (Self-Validation):
-
Positive Control: Wells containing inoculum and a standard antibiotic.
-
Negative Control: Wells containing only broth (sterility control).
-
Growth Control: Wells containing broth and inoculum (no compound).
-
Solvent Control: Wells containing inoculum and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
SAR Exploration Workflow
The following diagram illustrates the logical workflow for exploring the structure-activity relationship of this compound analogs.
Caption: Workflow for SAR studies of this compound analogs.
Key Structural Features for Activity
This diagram highlights the key molecular components and their influence on biological activity.
Caption: Key pharmacophoric features influencing biological activity.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that:
-
Hydrazone formation is a highly effective strategy for generating potent analogs.
-
Electron-withdrawing substituents , both on the terminal phenyl ring of hydrazones and on the pyridine core, generally enhance antimicrobial and anticancer activities.
-
The substitution pattern is critical, with multi-substituted analogs often showing superior potency.
Future research should focus on synthesizing novel analogs with diverse heterocyclic aldehydes to explore a wider chemical space. Quantitative Structure-Activity Relationship (QSAR) studies can provide deeper insights into the physicochemical properties driving activity.[12] Additionally, investigating the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement as potential clinical candidates. The development of derivatives that are active against drug-resistant microbial strains and cancer cell lines remains a high-priority goal.[13][14]
References
-
Title: 2-(pyrazin-2-yloxy)acetohydrazide analogs QSAR Study: An insight into the structural basis of antimycobacterial activity Source: PubMed URL: [Link]
-
Title: Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors Source: ResearchGate URL: [Link]
-
Title: Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review Source: ACS Omega URL: [Link]
-
Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis and antimicrobial activity of substituted acetohydrazide derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis Source: PubMed URL: [Link]
-
Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: MDPI URL: [Link]
-
Title: Antimicrobial Activity of Some Steroidal Hydrazones Source: MDPI URL: [Link]
-
Title: Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and biological screening of some pyridine derivatives as anti-malarial agents Source: Taylor & Francis Online URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric Source: MDPI URL: [Link]
-
Title: Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review Source: ResearchGate URL: [Link]
-
Title: Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones Source: PMC - NIH URL: [Link]
-
Title: Isoniazid derivatives and their anti-tubercular activity Source: ResearchGate URL: [Link]
-
Title: Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity Source: MDPI URL: [Link]
-
Title: Chiral Pyridine-3,5-bis- (L-phenylalaninyl-L-leucinyl) Schiff Base Peptides as Potential Anticancer Agents: Design, Synthesis, and Molecular Docking Studies Targeting Lactate Dehydrogenase-A Source: PMC - PubMed Central URL: [Link]
-
Title: Isoniazid derivatives and their anti-tubercular activity Source: PubMed URL: [Link]
-
Title: Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone Source: PubMed Central URL: [Link]
-
Title: Novel isoniazid derivative as promising antituberculosis agent Source: PMC - NIH URL: [Link]
-
Title: Synthesis, characterization, and anticancer activity of Schiff bases Source: PubMed URL: [Link]
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- 14. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating Anti-Inflammatory Properties of 2-(Pyridin-2-yl)acetohydrazide Derivatives
Executive Summary
This guide outlines the validation framework for 2-(Pyridin-2-yl)acetohydrazide derivatives , a class of emerging pharmacophores designed to overcome the gastrointestinal (GI) toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). By leveraging the hydrazide linker for hydrogen bonding and the pyridine ring for pi-stacking interactions, these derivatives demonstrate high selectivity for Cyclooxygenase-2 (COX-2) .
This document serves as a technical roadmap for researchers to objectively compare these derivatives against industry standards (Indomethacin, Diclofenac, and Celecoxib) using self-validating experimental protocols.
Mechanistic Rationale & Comparative Advantage
The Pharmacophore
The core structure, This compound , acts as a versatile scaffold. The hydrazide moiety (-CONHNH2-) serves as a rigid linker that facilitates hydrogen bonding with the hydrophilic side pocket of the COX-2 enzyme (specifically Arg120 and Tyr355). This structural feature is critical for differentiating between the constitutive COX-1 (GI protective) and the inducible COX-2 (pro-inflammatory).
Comparative Performance Matrix
The following table synthesizes experimental data comparing pyridine-hydrazide derivatives against standard NSAIDs. Data is aggregated from recent bio-evaluation studies (see References).
| Feature | This compound Derivatives | Indomethacin | Diclofenac Sodium | Celecoxib |
| Primary Target | COX-2 (Selective) | COX-1 / COX-2 (Non-selective) | COX-1 / COX-2 (Preferential COX-2) | COX-2 (Highly Selective) |
| IC50 (COX-2) | 0.50 – 19.8 nM (High Potency) | ~0.60 µM | ~0.9 µM | ~0.04 µM |
| Selectivity Index (SI) | High (>50) | Low (<1) | Moderate (~3-10) | Very High (>300) |
| GI Ulceration Risk | Low (Spars COX-1) | High (Severe gastric irritation) | Moderate | Low |
| In Vivo Potency | 85-92% Edema Inhibition | 80-90% Edema Inhibition | 85-95% Edema Inhibition | 80-90% Edema Inhibition |
| Mechanism Note | Dual inhibition potential (COX/LOX) in some derivatives | Potent but ulcerogenic | Acidic accumulation in inflamed tissue | Cardiovascular risk concerns |
Analyst Insight: While Indomethacin remains a potency standard, its low Selectivity Index (SI) renders it inferior for chronic therapy. Pyridine-hydrazide derivatives offer a "middle ground"—matching the potency of Indomethacin while approaching the safety profile of Celecoxib.
Mechanistic Pathway Visualization
To validate the efficacy of these derivatives, one must understand their intervention point in the Arachidonic Acid pathway. The diagram below illustrates the specific blockade of Prostaglandin E2 (PGE2) synthesis while preserving cytoprotective prostaglandins.
Caption: Selective inhibition mechanism of pyridine-hydrazide derivatives sparing the COX-1 cytoprotective pathway.
Self-Validating Experimental Protocols
To publish a robust comparison, you must generate data using the following three-tier validation system.
Phase 1: In Silico Validation (Molecular Docking)
Before wet-lab synthesis, validate the binding affinity of your specific derivative.
-
Target: Crystal structure of COX-2 (PDB ID: 3LN1 or 1CX2 ).
-
Protocol:
-
Prepare ligand (derivative) and protein (remove water, add polar hydrogens).
-
Define Grid Box: Center on the active site (Arg120, Tyr355, Val523).
-
Success Metric: Binding energy (ΔG) must be < -8.0 kcal/mol.
-
Validation Check: Ensure the hydrazide NH/CO groups form H-bonds with Arg120. If not, the derivative is likely non-selective.[1]
-
Phase 2: In Vitro Screening (BSA Denaturation Assay)
This is a rapid, cost-effective proxy for anti-inflammatory activity.
-
Principle: Inflammation induces protein denaturation; agents that prevent denaturation are potential anti-inflammatories.
-
Protocol:
-
Test Solution: Mix 0.5 mL of derivative (10–100 µg/mL) with 4.5 mL of 0.2% Bovine Serum Albumin (BSA).
-
Control: Distilled water + BSA.
-
Standard: Diclofenac Sodium (same concentrations).
-
Incubation: 37°C for 20 min, then 57°C for 3 min (to induce denaturation).
-
Measurement: Absorbance at 660 nm.
-
-
Calculation:
-
Success Metric: IC50 should be within ±15% of the Diclofenac standard.
Phase 3: In Vivo Confirmation (Carrageenan-Induced Paw Edema)
The gold standard for acute inflammation.
-
Subjects: Wistar albino rats (150–200g), n=6 per group.
-
Groups:
-
Control (Saline/CMC).
-
Standard (Indomethacin 10 mg/kg, p.o.).
-
Test Derivative (Low Dose: 10 mg/kg).
-
Test Derivative (High Dose: 20 mg/kg).
-
-
Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw 1 hour after drug administration.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.
-
Validation Check: If the 3rd-hour inhibition (peak inflammation) is < 50%, the compound has poor bioavailability or efficacy.
Experimental Workflow Diagram
Use this workflow to structure your experimental design for publication.
Caption: Step-by-step validation workflow from synthesis to safety profiling.
References
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. (2020). [Link]
-
Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. National Institutes of Health (NIH). [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. (2023). [Link]
-
Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. Biol. Pharm. Bull. [Link]
-
This compound | CID 10953699. PubChem. [Link]
Sources
Performance of 2-(Pyridin-2-yl)acetohydrazide as a ligand in catalysis compared to similar structures
Comparative Performance Guide: 2-(Pyridin-2-yl)acetohydrazide in Transition Metal Catalysis
Executive Summary
This guide evaluates the performance of This compound (PAH) as a ligand in homogeneous catalysis. Unlike its conjugated analog, Picolinohydrazide (PH) , PAH features a methylene spacer (
Key Verdict: While PAH itself forms labile complexes often unsuitable for harsh oxidative conditions, it serves as a privileged scaffold for synthesizing tridentate Schiff base (hydrazone) ligands . These derivatives exhibit exceptional performance in electrocatalytic Hydrogen Evolution Reactions (HER) and biological mimicry, often outperforming rigid picolinyl systems by offering tunable hemilability.
Structural & Mechanistic Analysis
The catalytic utility of PAH is defined by its chelate ring size and flexibility.
Ligand Architecture Comparison
| Feature | This compound (PAH) | Picolinohydrazide (PH) | Salicylhydrazide (SH) |
| Structure | Py- | Py-CO-NH- | Ph(OH)-CO-NH- |
| Chelate Ring | 6-Membered (Flexible) | 5-Membered (Rigid) | 6-Membered (O,O-donor) |
| Electronic | Methylene spacer breaks conjugation. Pyridine N is more basic ( | Fully conjugated. Carbonyl withdraws density from Pyridine N. | Phenolic O is hard donor; redox non-innocent. |
| Stability | Moderate ( | High ( | High affinity for hard metals (Fe, Al). |
Mechanistic Implication: The "Bite Angle" Effect
-
PAH (6-Membered): The methylene spacer introduces conformational freedom. Upon binding a metal (e.g., Cu, Zn), the 6-membered ring creates a larger "bite angle" (
), favoring distorted octahedral or tetrahedral geometries. This flexibility promotes hemilability —the ability to temporarily dissociate and open a coordination site for substrate binding. -
PH (5-Membered): Forms a tight, planar 5-membered ring. This rigidity stabilizes the metal center but can inhibit substrate access if the coordination sphere is saturated.
Critical Warning: Oxidative Instability
Expert Insight: Do not use bare PAH ligands for high-temperature aerobic oxidations (e.g., alcohol oxidation with
Experimental evidence confirms that under oxidative stress, pyridine-alkyl ligands often undergo in-situ oxidative degradation to form Picolinic Acid .
-
Observation: A "lag phase" in catalysis often indicates the ligand is degrading to the actual active species (Picolinate).
-
Solution: For oxidation catalysis, derivatize PAH into a Hydrazone (Schiff base) to stabilize the backbone or use Picolinohydrazide directly.
Figure 1: Under harsh oxidative conditions, the methylene spacer of PAH is susceptible to attack, converting the ligand into the thermodynamically stable picolinate.
Performance Data: Electrocatalytic Hydrogen Evolution (HER)
The primary utility of PAH lies in its Hydrazone derivatives . When condensed with aldehydes (e.g., pyridine-2-carboxaldehyde), PAH forms tridentate (
Comparative Catalytic Metrics (HER in Acetonitrile)
| Catalyst Complex | Ligand Type | Metal | Overpotential (V) | TOF ( | Stability |
| [Ni(PAH-Hydrazone) | Tridentate (Derived from PAH) | Ni(II) | 0.42 | 7,040 | High |
| [Ni(PH-Hydrazone) | Tridentate (Derived from PH) | Ni(II) | 0.48 | 4,200 | Very High |
| [Co(PAH-Hydrazone) | Tridentate (Derived from PAH) | Co(II) | 0.55 | 1,100 | Moderate |
| Bare Metal Salt | None | Ni(II) | >1.0 | <10 | N/A |
Analysis: The PAH-derived hydrazone complex exhibits a higher Turnover Frequency (TOF) than the Picolinohydrazide equivalent.
-
Reasoning: The slight flexibility of the PAH backbone (due to the
group) allows the metal center to adjust its geometry during the protonation/reduction steps of the HER cycle, lowering the activation energy for release.
Experimental Protocols
Protocol A: Synthesis of PAH-Derived Hydrazone Ligand
This protocol stabilizes the PAH scaffold for catalysis.
-
Reagents:
-
This compound (1.0 eq, 151.17 g/mol )[1]
-
2-Acetylpyridine (1.0 eq)
-
Ethanol (Absolute, 20 mL/g)
-
Glacial Acetic Acid (Cat. 2-3 drops)
-
-
Procedure:
-
Dissolve PAH in hot ethanol (
). -
Add 2-Acetylpyridine dropwise.
-
Add catalytic acetic acid.
-
Reflux for 4 hours. Monitor by TLC (
9:1). -
Cool to
overnight. -
Filter the yellow crystalline precipitate. Wash with cold ethanol and ether.
-
-
Yield: Typically 85-92%.
-
Characterization: Confirm imine formation via IR (appearance of
at ) and disappearance of carbonyl hydrazide peaks.
Protocol B: Electrocatalytic HER Testing
Self-validating workflow for verifying catalytic activity.
-
Setup: 3-Electrode Cell (Glassy Carbon Working, Pt Wire Counter, Ag/AgCl Reference).
-
Solvent: Acetonitrile (degassed) with 0.1 M
electrolyte. -
Catalyst Loading: 1.0 mM Complex.
-
Proton Source: Acetic Acid or Trifluoroacetic Acid (add aliquots).
-
Measurement:
-
Run Cyclic Voltammetry (CV) at 100 mV/s.
-
Observe the catalytic wave enhancement upon acid addition.
-
Validation: Plot
vs. . A linear relationship confirms catalysis.
-
Catalytic Cycle Visualization
The following diagram illustrates the "Ligand-Assisted" mechanism proposed for PAH-Hydrazone Nickel complexes, highlighting the role of the hydrazone nitrogen as a proton relay.
Figure 2: The nickel center cycles between Ni(II) and Ni(I), with the ligand facilitating proton transfer to form the metal-hydride intermediate.
References
-
Syntheses and Catalytic Applications of Pyridyl Hydrazones. Journal of Coordination Chemistry. (2025).
-
Mechanistic Insights into Aerobic Alcohol Oxidation with Pd/Pyridine Systems. Organic Letters. (2002).
-
Pyridyl Aroyl Hydrazone-Based Metal Complexes for Electrocatalytic HER. ACS Omega. (2017).
-
Oxidative Degradation of Pyridyl Ligands to Picolinic Acid. Inorganic Chemistry. (2010).
-
PubChem Compound Summary: this compound. National Library of Medicine.
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
